cis-4-Hexen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-hex-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIODUHBZHNXFP-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883609 | |
| Record name | 4-Hexen-1-ol, (4Z)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
159.00 to 160.00 °C. @ 760.00 mm Hg | |
| Record name | (E)-4-Hexen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
928-91-6, 6126-50-7, 928-92-7 | |
| Record name | cis-4-Hexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hexen-1-ol, (4Z)- | |
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| Record name | 4-HEXEN-1-OL | |
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| Record name | 4-Hexen-1-ol, (4Z)- | |
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| Record name | 4-Hexen-1-ol, (4Z)- | |
| Source | EPA DSSTox | |
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| Record name | (Z)-hex-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXEN-1-OL, (4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WMA6J84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E)-4-Hexen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to cis-4-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cis-4-Hexen-1-ol, a fatty alcohol with significance in chemical synthesis and potential applications in biomedical research. This document covers its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its known biological roles, particularly its interaction with olfactory receptors and the subsequent signaling pathways.
Chemical Identity and Properties
This compound is an organic compound classified as an unsaturated fatty alcohol. Its chemical structure consists of a six-carbon chain with a cis-configured double bond between the fourth and fifth carbon atoms and a primary alcohol functional group at the first position.
Synonyms: A variety of synonyms are used to identify this compound, including:
A comprehensive list of synonyms is provided in the data table below.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| CAS Number | 928-91-6[1][2] |
| Molecular Formula | C₆H₁₂O[1][4][5] |
| Molecular Weight | 100.16 g/mol [1][4][5] |
| SMILES | C/C=C\CCCO[6] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[4][5] |
| Purity | >95.0% (GC)[7][4] |
| Boiling Point | 159-160 °C[8] |
| Density | 0.857 g/cm³ |
| Flash Point | 65 °C (149 °F)[2] |
| Solubility | Moderately soluble in water; more soluble in organic solvents[9] |
Experimental Protocols: Synthesis of this compound
The stereoselective synthesis of cis-alkenes is a fundamental challenge in organic chemistry. One of the most reliable methods to achieve this is through the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst. This protocol details the synthesis of this compound from the corresponding alkyne, 4-hexyn-1-ol.
Protocol: Synthesis of this compound via Catalytic Hydrogenation
This procedure is based on the general principle of Lindlar hydrogenation for the stereoselective reduction of alkynes to cis-alkenes.
Materials:
-
4-hexyn-1-ol
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)
-
Hydrogen gas (H₂)
-
Hexane (B92381) (anhydrous)
-
Methanol (anhydrous)
-
Quinoline (B57606) (optional, as an additional catalyst poison)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hexyn-1-ol in a suitable solvent such as anhydrous hexane or methanol.
-
Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). A small amount of quinoline can be added to further decrease the catalyst's activity and prevent over-reduction to the alkane.
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas. This can be achieved using a hydrogen-filled balloon or a more sophisticated hydrogenation apparatus. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction should be monitored carefully by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to 4-hexan-1-ol.
-
Workup: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is filtered through a pad of celite to remove the solid catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The cis-configuration can be confirmed by the characteristic coupling constant of the vinyl protons in the ¹H NMR spectrum.
Biological Activity and Signaling Pathways
This compound is recognized as an odorant molecule, contributing to the "grassy" smell of freshly cut grass.[3][2] Its biological activity is primarily mediated through its interaction with a specific olfactory receptor.
Interaction with Olfactory Receptor OR2J3
This compound is a known ligand for the human olfactory receptor 2J3 (OR2J3), a G-protein-coupled receptor (GPCR).[3][5][6] Genetic variations in the OR2J3 gene have been shown to affect an individual's ability to detect the smell of cis-3-hexen-1-ol (B126655), a structurally similar compound, suggesting a critical role for this receptor in perceiving "green" odors.[2]
Signaling Pathway in Non-Small Cell Lung Cancer
Recent research has demonstrated that OR2J3 is expressed in non-olfactory tissues, including non-small cell lung cancer (NSCLC) cells.[9][10] The activation of OR2J3 in these cancer cells by an agonist (helional, a compound with a similar odor profile) triggers a signaling cascade that has potential therapeutic implications.[10][11] The key steps in this pathway are:
-
Ligand Binding and GPCR Activation: An agonist binds to and activates the OR2J3 receptor.
-
PI3K Activation: The activated GPCR initiates downstream signaling through the Phosphoinositide 3-kinase (PI3K) pathway.[10][11]
-
Increase in Cytosolic Ca²⁺: Activation of the PI3K pathway leads to an increase in the concentration of intracellular calcium (Ca²⁺).[10]
-
ERK Phosphorylation: The signaling cascade also results in the phosphorylation and activation of Extracellular signal-regulated kinase (ERK).[10]
-
Cellular Response: The culmination of this signaling pathway in NSCLC cells is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration.[10][11]
Mandatory Visualizations
Diagram: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Diagram: OR2J3 Signaling Pathway in NSCLC Cells
Caption: OR2J3 signaling in non-small cell lung cancer.
References
- 1. All About Catalytic Hydrogenation Of An Alkene [unacademy.com]
- 2. Genetic Variation in the Odorant Receptor OR2J3 Is Associated with the Ability to Detect the “Grassy” Smelling Odor, cis-3-hexen-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sense of smell - Wikipedia [en.wikipedia.org]
- 4. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. genecards.org [genecards.org]
- 6. OR2J3 - Wikipedia [en.wikipedia.org]
- 7. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
- 8. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 9. Gene - OR2J3 [maayanlab.cloud]
- 10. Helional-induced activation of human olfactory receptor 2J3 promotes apoptosis and inhibits proliferation in a non-small-cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of cis-4-Hexen-1-ol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for cis-4-Hexen-1-ol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR and Mass Spectrometry analysis of this compound.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.46 | m | J(A,B)=10.7, J(A,E)=-1.5, J(A,G)=6.6 | H-5 |
| 5.39 | m | J(B,E)=7.2, J(B,G)=-1.6 | H-4 |
| 3.60 - 3.52 | t | ~7 | H-1 (-CH2OH) |
| 2.11 | q | ~7 | H-3 (-C=C-CH2-) |
| 1.61 | p | ~7 | H-2 (-CH2-CH2OH) |
| 0.96 | t | ~7.5 | H-6 (-CH3) |
Solvent: CDCl3
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 129.9 | C-4 or C-5 |
| 128.8 | C-4 or C-5 |
| 62.3 | C-1 (-CH2OH) |
| 30.7 | C-2 |
| 23.3 | C-3 |
| 14.2 | C-6 (-CH3) |
Solvent: CDCl3
Table 3: Infrared (IR) Spectroscopy Peak Table
While a detailed experimental spectrum with peak assignments was not available, the expected characteristic absorption bands for this compound based on its functional groups are listed below. A product specification sheet confirms that the FTIR identification of this compound conforms to established standards.
| Wavenumber (cm-1) | Intensity | Functional Group Assignment |
| ~3330 | Broad, Strong | O-H stretch (alcohol) |
| ~3010 | Medium | =C-H stretch (alkene) |
| 2960-2870 | Strong | C-H stretch (alkane) |
| ~1655 | Medium | C=C stretch (cis-alkene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~700 | Medium | =C-H bend (cis-alkene) |
Table 4: Mass Spectrometry Data
The following table presents the significant mass-to-charge ratios (m/z) and their relative intensities from the electron ionization (EI) mass spectrum of this compound.
| m/z | Relative Intensity (%) |
| 41 | 100.0 |
| 55 | 85.1 |
| 67 | 78.5 |
| 82 | 52.8 |
| 100 | 9.8 (Molecular Ion) |
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data for this compound were not explicitly available in the searched literature. However, the following sections describe generalized and widely accepted methodologies for obtaining such spectroscopic data for a liquid alcohol sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. The data is then Fourier transformed, phased, and baseline corrected.
13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the 13C isotope, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm-1. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Biological Significance of C6-Alcohols in Plants: A Technical Guide Focused on (Z)-3-Hexen-1-ol
An important note on the scope of this document: This technical guide was initially intended to focus on the biological significance of cis-4-Hexen-1-ol in plants. However, a comprehensive review of the current scientific literature reveals a significant scarcity of research on this specific isomer. The available information is largely limited to its use as a fragrance and flavoring agent, with only unsubstantiated claims of it being a plant growth regulator. In stark contrast, the closely related isomer, (Z)-3-Hexen-1-ol (cis-3-Hexen-1-ol) , also known as "leaf alcohol," is the subject of extensive research and is well-established as a critical signaling molecule in plant biology.
Therefore, to provide a valuable and data-rich resource for researchers, this guide will focus on the well-documented biological significance of (Z)-3-Hexen-1-ol . The information presented herein for (Z)-3-Hexen-1-ol serves as a comprehensive model for understanding the roles of green leaf volatile (GLV) alcohols in plant defense, stress response, and chemical communication. It is plausible that this compound may have roles in plants, but further research is required to elucidate them.
Introduction to Green Leaf Volatiles (GLVs)
(Z)-3-Hexen-1-ol is a key member of the green leaf volatiles (GLVs), a group of C6 compounds including aldehydes, alcohols, and their esters. These molecules are responsible for the characteristic "green odor" of freshly cut grass and damaged leaves.[1][2] Beyond their familiar scent, GLVs are crucial mediators of a plant's interaction with its environment. They are rapidly synthesized and released in response to mechanical damage, herbivore attack, and certain abiotic stresses.[3] (Z)-3-Hexen-1-ol, in particular, functions as an airborne signal that can prime defenses in undamaged parts of the same plant or in neighboring plants, and it plays a complex role in interactions with insects.[3][4]
Biosynthesis of (Z)-3-Hexen-1-ol
The biosynthesis of (Z)-3-Hexen-1-ol is initiated by physical damage to plant tissues, which disrupts cell membranes and brings substrates and enzymes into contact. The pathway, often referred to as the lipoxygenase (LOX) or oxylipin pathway, proceeds as follows:
-
Release of Fatty Acids: Mechanical damage activates lipases, which release polyunsaturated fatty acids like α-linolenic acid (18:3) from chloroplast membranes.
-
Oxygenation by Lipoxygenase (LOX): In the chloroplast, 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxylinolenic acid (13-HPOT).
-
Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the 6-carbon GLV, (Z)-3-hexenal.
-
Reduction to Alcohol: Finally, (Z)-3-hexenal is rapidly converted to (Z)-3-Hexen-1-ol by the action of alcohol dehydrogenase (ADH).[5] This final step is crucial as the alcohol form is generally more stable and has distinct signaling properties compared to the aldehyde.
Biological Significance in Plants
(Z)-3-Hexen-1-ol is a multifaceted signaling molecule involved in both biotic and abiotic stress responses.
Biotic Stress Response
(Z)-3-Hexen-1-ol is a key player in plant defense against herbivores and pathogens. Its roles are complex, encompassing direct defense, indirect defense, and plant-plant communication (priming).
-
Direct Defense: While the aldehyde form, (Z)-3-hexenal, often shows direct toxicity or deterrence to herbivores, (Z)-3-Hexen-1-ol can also influence herbivore behavior.[3] More significantly, upon being absorbed by the plant, it can be converted into a non-volatile defensive compound, (Z)-3-hexenyl vicianoside. This glycoside has been shown to suppress the growth and survival of insect larvae, representing a unique mechanism where an airborne signal is internalized and transformed into a stable defense.[4]
-
Indirect Defense: (Z)-3-Hexen-1-ol acts as an attractant for natural enemies of herbivores, such as parasitic wasps and predatory insects.[3][6] This "cry for help" is a classic example of indirect defense, where the plant recruits other organisms to reduce herbivore pressure.
-
Priming and Plant-Plant Communication: When released from a damaged plant, airborne (Z)-3-Hexen-1-ol can be perceived by undamaged neighboring plants, or even by undamaged tissues of the same plant. This exposure "primes" the receiving plant, leading to a faster and stronger defense response upon subsequent attack.[7] Priming often involves the upregulation of defense-related genes, allowing the plant to be in a state of readiness.[8]
Abiotic Stress Response
Emerging evidence demonstrates that (Z)-3-Hexen-1-ol is also involved in tolerance to various abiotic stresses.
-
Hyperosmotic and Drought Stress: In tea plants (Camellia sinensis), hyperosmotic stress leads to the accumulation of (Z)-3-Hexen-1-ol.[9] Exogenous application of this GLV was found to significantly enhance hyperosmotic stress tolerance by decreasing stomatal conductance, reducing malondialdehyde (MDA, a marker of oxidative stress), and increasing the accumulation of proline and abscisic acid (ABA).[9][10]
-
Cold Stress: Cold stress can induce the release of (Z)-3-Hexen-1-ol. Studies have shown that this volatile can integrate cold and drought stress signaling. Tea plants pre-exposed to cold-induced volatiles, with (Z)-3-Hexen-1-ol being a key component, exhibited increased drought resistance.[11] This suggests a role for (Z)-3-Hexen-1-ol in cross-stress tolerance.
Quantitative Data on the Effects of (Z)-3-Hexen-1-ol
The effects of (Z)-3-Hexen-1-ol on plant defense and stress responses have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of Exogenous (Z)-3-Hexen-1-ol on Defense Gene Expression in Maize (Zea mays) (Data adapted from Engelberth et al., 2013)[7]
| Gene | Function | Fold Change (vs. Control) after 120 min |
| AOS | Allene Oxide Synthase (JA Biosynthesis) | ~4.5 |
| AOC | Allene Oxide Cyclase (JA Biosynthesis) | ~3.0 |
| CBP CCD1 | Ca2+-Binding Protein | ~3.5 |
| RIP | Ribosome Inactivating Protein (Defense) | ~2.5 |
| EREBP | Ethylene Response Element Binding Protein | ~2.0 |
Table 2: Physiological Effects of Exogenous (Z)-3-Hexen-1-ol on Tea Plants (Camellia sinensis) under Hyperosmotic Stress (Data adapted from Hu et al., 2020)[9]
| Parameter | Control (Stress) | (Z)-3-Hexen-1-ol Pretreatment (Stress) |
| Stomatal Conductance (mmol m-2 s-1) | ~50 | ~25 |
| Relative Water Content (%) | ~65 | ~80 |
| Proline Content (µg g-1 FW) | ~120 | ~200 |
| ABA Content (ng g-1 FW) | ~40 | ~70 |
| Malondialdehyde (MDA) Content (nmol g-1 FW) | ~18 | ~12 |
Signaling Pathways Involving (Z)-3-Hexen-1-ol
(Z)-3-Hexen-1-ol exerts its effects by modulating key plant signaling pathways, most notably the jasmonic acid (JA) pathway, which is central to defense against herbivores and necrotrophic pathogens.
Upon perception, (Z)-3-Hexen-1-ol can lead to a rapid, transient burst in JA levels.[5] This suggests that the GLV acts as an early signal that triggers or amplifies the JA signaling cascade. The upregulation of JA biosynthesis genes like AOS and AOC supports this model. The induced JA-Isoleucine (the bioactive form of JA) then binds to its receptor (COI1), leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of a wide array of defense-related genes.
Experimental Protocols
Protocol for Exogenous Application of (Z)-3-Hexen-1-ol
This protocol describes a method for exposing plants to (Z)-3-Hexen-1-ol vapor to study its effect on gene expression and metabolism.
Materials:
-
(Z)-3-Hexen-1-ol (purity >97%)
-
Anhydrous lanolin paste or cotton wick
-
Airtight glass chambers or desiccators
-
Growth chambers or controlled environment rooms
-
Experimental plants (e.g., maize, Arabidopsis, tomato) grown under controlled conditions
Procedure:
-
Preparation of Volatile Source: For a defined dose, dilute (Z)-3-Hexen-1-ol in a suitable solvent (e.g., hexane) to achieve the desired final concentration. Apply a known volume (e.g., 10 µL) of the solution to a cotton wick or a small piece of filter paper. For a continuous release, mix a known amount of pure (Z)-3-Hexen-1-ol with lanolin paste (e.g., 10 µg per 100 mg paste) and apply the paste to a small piece of aluminum foil.
-
Plant Exposure: Place the experimental plants inside the airtight chamber. Introduce the volatile source into the chamber, ensuring it does not directly contact the plant tissue. For control plants, use a source with only the solvent or pure lanolin paste.
-
Incubation: Seal the chambers and place them in a growth chamber under controlled light, temperature, and humidity conditions. The duration of exposure can range from 20 minutes to several hours or days, depending on the experimental goals.[7]
-
Harvesting: At the end of the exposure period, open the chambers in a well-ventilated area. Immediately harvest the plant tissues (e.g., leaves, roots) and flash-freeze them in liquid nitrogen.
-
Storage: Store the frozen samples at -80°C until further analysis (e.g., RNA extraction, metabolite profiling).
Protocol for Analysis of Plant Volatiles by GC-MS
This protocol outlines the collection and analysis of volatiles emitted from plants using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Volatile collection system (e.g., glass chambers, push-pull air system)
-
Adsorbent traps (e.g., filled with Porapak Q or Tenax TA)
-
GC-MS system equipped with a thermal desorption unit (for adsorbent traps) or for liquid injection.
-
High-purity helium or hydrogen as a carrier gas
-
Internal standard (e.g., n-octane or nonyl acetate)
Procedure:
-
Volatile Collection (Dynamic Headspace Sampling): a. Enclose the plant or a specific leaf in a glass chamber. b. Create a "push-pull" system: Push purified, humidified air into the chamber at a controlled flow rate (e.g., 100 mL/min). c. Pull air out of the chamber through an adsorbent trap at a slightly lower flow rate to maintain positive pressure. d. Collect volatiles for a defined period (e.g., 1-4 hours).
-
Sample Analysis (Thermal Desorption GC-MS): a. Add a known amount of internal standard to the trap. b. Place the trap in the thermal desorption unit of the GC-MS. c. The trap is rapidly heated, and the desorbed volatiles are transferred to the GC column by the carrier gas. d. GC Separation: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the compounds (e.g., initial temp 40°C, hold for 2 min, ramp at 5°C/min to 250°C). e. MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 35-350.
-
Data Analysis: a. Identify compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST). b. Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
Protocol for qRT-PCR Analysis of Defense Gene Expression
This protocol provides a framework for quantifying the expression of defense-related genes in plant tissue following volatile treatment.
Materials:
-
Frozen plant tissue from the exposure experiment
-
RNA extraction kit (plant-specific) or TRIzol reagent
-
DNase I
-
Reverse transcription kit (e.g., using M-MLV reverse transcriptase)
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin)
Procedure:
-
RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit or TRIzol method, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (A260/280 ratio ~2.0). Check RNA integrity on an agarose (B213101) gel or using a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standard amount of total RNA (e.g., 1-2 µg) using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for gDNA contamination.
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA. b. Run the reaction in a qPCR instrument with a standard cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the quantification cycle (Cq) for each sample. b. Normalize the Cq value of the target gene to the Cq value of a stable reference gene (ΔCq = Cqtarget - Cqreference). c. Calculate the relative expression fold change using the 2-ΔΔCq method, comparing treated samples to control samples.
Conclusion and Future Directions
(Z)-3-Hexen-1-ol is a well-established and critically important green leaf volatile in plants. Its roles in direct and indirect defense, plant-plant communication, and abiotic stress tolerance highlight its versatility as a signaling molecule. The biosynthesis from membrane lipids via the LOX pathway ensures its rapid deployment upon cellular damage, and its perception triggers a cascade of defense responses, primarily through the jasmonic acid signaling pathway.
For researchers, scientists, and drug development professionals, understanding these pathways offers several opportunities. The modulation of GLV production or perception could lead to novel strategies for crop protection, enhancing a plant's natural defenses against pests and pathogens. Furthermore, the discovery that airborne signals can be absorbed and converted into stable, defensive glycosides opens up new avenues for research into plant metabolic capabilities and their application.
While the biological significance of (Z)-3-Hexen-1-ol is clear, the role of other isomers, such as the initially queried this compound, remains largely unknown. Future research should aim to characterize the full spectrum of hexenol isomers produced by plants and investigate their specific biological activities. Comparative studies could reveal unique functions or synergistic interactions, providing a more complete picture of how these simple C6 molecules orchestrate complex ecological interactions.
References
- 1. EP0481147B1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids - Google Patents [patents.google.com]
- 2. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intake and transformation to a glycoside of (Z)-3-hexenol from infested neighbors reveals a mode of plant odor reception and defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbivore-Induced (Z)-3-Hexen-1-ol is an Airborne Signal That Promotes Direct and Indirect Defenses in Tea (Camellia sinensis) under Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early Transcriptome Analyses of Z-3-Hexenol-Treated Zea mays Revealed Distinct Transcriptional Networks and Anti-Herbivore Defense Potential of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (Z)-3-Hexen-1-ol accumulation enhances hyperosmotic stress tolerance in Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
The Elusive Role of cis-4-Hexen-1-ol as an Insect Pheromone: A Technical Guide to C6 Alcohols in Insect Communication
For: Researchers, Scientists, and Drug Development Professionals
Abstract
While the specific role of cis-4-Hexen-1-ol as a pheromone component in insects remains largely uncharacterized in publicly available scientific literature, its structural isomers and other C6 unsaturated alcohols are well-documented as crucial semiochemicals in insect communication. This technical guide provides an in-depth exploration of the role of these C6 "green leaf volatiles" as insect attractants and pheromone components. Due to the limited data on this compound, this document focuses on its more studied isomers, cis-3-Hexen-1-ol and trans-2-Hexen-1-ol (B124871), to provide a comprehensive overview of the methodologies used to identify and characterize these compounds, the quantitative electrophysiological and behavioral responses they elicit, and the underlying signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction: The Scent of Green - C6 Alcohols in Insect Olfaction
Six-carbon (C6) unsaturated alcohols, such as cis-3-Hexen-1-ol (leaf alcohol), are common green leaf volatiles (GLVs) released by plants upon damage. These compounds play a pivotal role in insect-plant interactions, acting as cues for host location, and in some cases, have been co-opted as components of insect pheromones, mediating behaviors such as aggregation and mating. Despite the prevalence of its isomers in insect chemical communication, this compound has not been extensively identified as a key component of any known insect pheromone blend based on current research. This guide, therefore, uses its better-understood isomers as a proxy to detail the technical aspects of studying such compounds in insect chemical ecology.
Quantitative Electrophysiological and Behavioral Responses to C6 Alcohols
The perception of C6 alcohols by insects is primarily studied through electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of the antenna to an odorant, while behavioral assays, such as olfactometer and wind tunnel experiments, quantify the insect's attraction or repulsion.
Electroantennogram (EAG) Response Data
The following tables summarize EAG responses of various insect species to C6 unsaturated alcohols. It is important to note that responses can vary significantly based on species, sex, and physiological state.
| Insect Species | Compound | Dose | Mean EAG Response (mV) | Notes |
| Anoplophora glabripennis (Asian Longhorned Beetle) | (Z)-3-Hexenol | 1 ng/µL | ~0.2 | Dose-dependent increase in response observed.[1] |
| 10 ng/µL | ~0.4 | |||
| 100 ng/µL | ~0.7 | |||
| 1 µg/µL | ~1.0 | |||
| 10 µg/µL | ~1.3 | |||
| Monolepta signata (a leaf beetle) | Mixture 20 (containing trans-2-hexen-1-ol) | Not specified | 3.076 ± 0.251 | Strongest response among 26 mixtures tested on females.[2] |
| Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) | Not specified | 2.764 ± 0.188 | Second strongest response in females.[2] |
Table 1: Electroantennogram (EAG) responses of selected insect species to C6 unsaturated alcohols.
| Insect Species | Compound | Normalized EAG Response | Notes |
| Drosophila melanogaster (Fruit Fly) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |
| Heliothis virescens (Tobacco Budworm) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |
| Helicoverpa zea (Corn Earworm) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |
| Ostrinia nubilalis (European Corn Borer) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |
| Microplitis croceipes (a parasitic wasp) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |
Table 2: Normalized Electroantennogram (EAG) responses to cis-3-Hexenol in various insect species.
Behavioral Response Data
Behavioral assays quantify the attractiveness of a compound. The data below is from Y-tube olfactometer and field trapping experiments.
| Insect Species | Compound/Mixture | Assay Type | Behavioral Response |
| Monolepta signata | Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) | Y-tube olfactometer | Significant attraction of both males and females.[2] |
| Field Trapping | Highest trap capture compared to other mixtures and control.[2] | ||
| Mixture 20 (containing trans-2-hexen-1-ol) | Y-tube olfactometer | Significant attraction of females.[2] | |
| Mixture 22 (containing trans-2-hexen-1-ol) | Field Trapping | Significantly more adults attracted than control.[2] | |
| Mixture 26 (containing trans-2-hexen-1-ol) | Field Trapping | Significantly more adults attracted than control.[2] |
Table 3: Behavioral responses of Monolepta signata to volatile mixtures containing trans-2-Hexen-1-ol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in chemical ecology. The following sections outline the standard protocols for the key experiments cited.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active compounds from a complex mixture.
Objective: To pinpoint which volatile compounds in a sample elicit an electrophysiological response from an insect's antenna.
Methodology:
-
Sample Preparation: Volatiles are collected from the insect or plant source, typically using solvent extraction or solid-phase microextraction (SPME).
-
Gas Chromatography (GC): The extracted sample is injected into a GC, where the compounds are separated based on their volatility and interaction with the column's stationary phase.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification.
-
Electroantennographic Detection (EAD): The second stream is directed over a prepared insect antenna. The antenna is mounted between two electrodes, and the electrical potential difference is continuously recorded.
-
Data Analysis: When a biologically active compound elutes from the GC and passes over the antenna, it triggers a depolarization, which is recorded as a peak in the EAD signal. By aligning the EAD peaks with the peaks from the FID or MS, the active compounds can be identified.[7][8]
Y-Tube Olfactometer Bioassay
This assay is a standard laboratory method for studying insect olfactory preferences.
Objective: To determine if an insect is attracted to, neutral to, or repelled by a specific odor.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube is used. A stream of purified, humidified air is passed through each arm.
-
Odor Application: The test odor is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a control (e.g., solvent only).
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.[9][10][11][12]
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference.[12]
Wind Tunnel Bioassay
Wind tunnels provide a more realistic setting for studying the flight behavior of insects in response to an odor plume.
Objective: To observe and quantify the flight behavior of an insect towards a distant odor source.
Methodology:
-
Apparatus: A wind tunnel with controlled airflow, temperature, humidity, and lighting is used.
-
Odor Source Placement: The pheromone or attractant source is placed at the upwind end of the tunnel.
-
Insect Release: Insects are released at the downwind end.
-
Behavioral Observation: The flight path and specific behaviors (e.g., activation, upwind flight, casting, landing) are recorded.[2][13][14]
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared between the treatment and control.
Insect Olfactory Signaling Pathway
The perception of odors, including C6 alcohols, in insects involves a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae.
-
Odorant Binding: Volatile molecules enter the sensillum lymph through pores in the cuticle and are bound by Odorant-Binding Proteins (OBPs).
-
Receptor Activation: The OBP-odorant complex transports the odorant to the membrane of the OSN, where it interacts with an Odorant Receptor (OR) complex. This complex typically consists of a specific OR (ORx) that determines the odorant specificity and a highly conserved co-receptor (Orco).
-
Signal Transduction: The binding of the odorant to the ORx/Orco complex opens a non-selective cation channel, leading to the depolarization of the OSN membrane. In some cases, a secondary G-protein-coupled pathway may also be activated.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the antennal lobe of the insect's brain for processing.
-
Signal Termination: Odorant-Degrading Enzymes (ODEs) in the sensillum lymph break down the odorant molecules, terminating the signal and allowing the neuron to reset.
Conclusion and Future Directions
While this compound itself has not been prominently identified as an insect pheromone component, the study of its isomers and other C6 alcohols provides a robust framework for understanding how these common plant volatiles mediate insect behavior. The methodologies outlined in this guide are fundamental to the field of chemical ecology and are essential for the discovery and characterization of new semiochemicals.
Future research should aim to:
-
Screen for the presence of this compound in the volatile profiles of a wider range of insect species.
-
Conduct electrophysiological and behavioral assays with synthetic this compound on various insect species to determine if it elicits any significant responses.
-
Investigate the biosynthetic pathways of C6 alcohols in insects that utilize them as pheromones.
Such studies will not only fill the knowledge gap regarding the specific role of this compound but also contribute to the broader understanding of insect chemical communication, which can have significant implications for the development of novel and sustainable pest management strategies.
References
- 1. Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ento.psu.edu [ento.psu.edu]
- 14. researchtrend.net [researchtrend.net]
An In-depth Technical Guide to the Safety and Handling of cis-4-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for cis-4-Hexen-1-ol. The information is compiled from various safety data sheets (SDS), regulatory assessments, and scientific literature to ensure a thorough understanding of the potential hazards and safe handling practices for this compound in a research and development setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic green, grassy odor.[1] It is primarily used in the fragrance and flavor industry. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 928-91-6 | [2][3] |
| Molecular Formula | C₆H₁₂O | [3][4] |
| Molecular Weight | 100.16 g/mol | [3][4] |
| Boiling Point | 158-160 °C @ 760 mmHg | [5] |
| Flash Point | 59.44 °C (139.00 °F) - 65 °C (149 °F) | [6][7] |
| Density | Approximately 0.857 g/cm³ | [7] |
| Solubility | Soluble in alcohol. Slightly soluble in water. | [6] |
Hazard Identification and GHS Classification
The GHS classification for this compound has some inconsistencies across different sources, particularly concerning its flammability. It is generally classified as a flammable or combustible liquid.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |
| Flammable Liquid | H226: Flammable liquid and vapor | Warning | 🔥 | [5] |
| Combustible Liquid | H227: Combustible liquid | Warning | None | [8] |
Due to the conflicting classifications, it is prudent to treat this compound as a flammable liquid and take appropriate precautions.
Toxicological Data
Specific quantitative toxicological data for this compound is limited in publicly available literature. However, data for the closely related isomer, cis-3-Hexen-1-ol, can provide an indication of its potential toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 4-hexen-1-ol (isomer not specified) and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[9][10] It also holds a Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA).[10]
Table 3: Toxicological Data for Related Compounds (cis-3-Hexen-1-ol)
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 4700 mg/kg | [11] |
| LD50 | Rabbit | Dermal | 5000 mg/kg | [12] |
| LC50 | Rat | Inhalation | > 4.99 mg/L (4 h) | [12] |
While this data suggests low acute toxicity for a related compound, it is crucial to handle this compound with care, assuming it may have similar properties.
Skin and Eye Irritation: There is no specific skin irritation data available for this compound. For the related compound, cis-3-Hexen-1-ol, some sources suggest it is not a skin irritant, while others indicate the potential for skin inflammation in some individuals.[13] Safety data for the trans-isomer of 4-Hexen-1-ol indicates it can cause serious eye irritation.[14] Therefore, it is recommended to avoid contact with skin and eyes.
Genotoxicity, Repeated Dose, and Reproductive Toxicity: Specific studies on the genotoxicity, repeated dose toxicity, and reproductive toxicity of this compound were not found. However, as a FEMA GRAS substance and a fragrance ingredient reviewed by the Research Institute for Fragrance Materials (RIFM), it would have undergone a safety assessment that considers these endpoints.[15][16][17] These assessments often rely on data from structurally related compounds and computational toxicology.
Handling Precautions and Personal Protective Equipment (PPE)
Given its flammability and potential for eye irritation, the following handling precautions should be observed:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[18]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools.[18]
-
Personal Protective Equipment:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]
Experimental Protocols for Safety Assessment
Standardized OECD guidelines are typically followed for the safety assessment of chemicals. For a substance like this compound, the following protocols would be relevant:
-
OECD 404: Acute Dermal Irritation/Corrosion: This test involves applying the substance to the skin of a rabbit to assess the potential for skin irritation and corrosion.[13] Observations for erythema and edema are made over a period of time.
-
OECD 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion when applied to the eye of a rabbit.[19][20][21][22][23]
-
OECD 471: Bacterial Reverse Mutation Test (Ames Test): This is a widely used in vitro test to assess the mutagenic potential of a chemical by exposing specific strains of bacteria to the substance and observing for mutations.[24][25][26][27][28]
The safety assessment of flavor and fragrance ingredients by organizations like FEMA and RIFM involves a comprehensive, tiered approach that includes a review of existing data, structure-activity relationships, and, when necessary, conducting in vitro and in vivo tests following internationally recognized guidelines.[1][29][30][31]
Emergency Procedures
Spill Response Workflow
The following diagram outlines a logical workflow for responding to a spill of this compound.
References
- 1. rifm.org [rifm.org]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. JECFA Evaluations-4-HEXEN-1-OL- [inchem.org]
- 10. femaflavor.org [femaflavor.org]
- 11. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 14. fishersci.com [fishersci.com]
- 15. rifm.org [rifm.org]
- 16. FEMA GRAS--a GRAS assessment program for flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. femaflavor.org [femaflavor.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. nucro-technics.com [nucro-technics.com]
- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. sicherheitsbewerter.info [sicherheitsbewerter.info]
- 30. The safety assessment of fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. RIFM Home | Fragrance Material Safety Assessment Center [fragrancematerialsafetyresource.elsevier.com]
A Technical Guide to cis-4-Hexen-1-ol for Researchers and Drug Development Professionals
An in-depth overview of the commercial availability, purity, analysis, and potential applications of the unsaturated alcohol, cis-4-Hexen-1-ol.
Introduction
This compound (CAS No. 928-91-6) is an unsaturated fatty alcohol that serves as a valuable building block in organic synthesis and as a biochemical reagent in life sciences research.[1][2][3] Its characteristic green and fresh aroma also leads to its use in the fragrance and flavoring industries.[2][4] For researchers, particularly those in drug development and medicinal chemistry, understanding the commercial landscape, purity grades, and analytical methodologies for this compound is crucial for ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive technical overview of this compound, including its commercial suppliers, available purity grades, detailed experimental protocols for analysis, and a discussion of its potential applications in pharmaceutical research.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound in several purity grades suitable for research and development purposes. The most common purity levels are ≥95% and ≥97%, typically determined by gas chromatography (GC). The table below summarizes the offerings from prominent commercial suppliers.
| Supplier | Stated Purity | Analytical Method | Reference |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 97% | GC, FTIR | [5][6] |
| TCI (Tokyo Chemical Industry) | >95.0% | GC | [7][8][9][10][11] |
| Santa Cruz Biotechnology | For Research Use Only | N/A | [12][13][14] |
| Biosynth | For Research Use Only | N/A | [8][9] |
| Bedoukian Research | ≥96.5% | N/A | [15][16] |
| BOC Sciences | N/A | N/A | [15][16] |
| CymitQuimica | >95.0% | GC | [7][12] |
Note: "For Research Use Only" indicates that while a specific purity percentage may not be advertised, the product is intended for laboratory applications. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity data.[12][14]
Analytical Characterization: Experimental Protocols
Accurate determination of the purity and identity of this compound is paramount for its use in sensitive applications like drug synthesis. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17] It is the standard method for assessing the purity of this compound.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 100 and characteristic fragment ions.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound, including the cis-configuration of the double bond.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~5.4-5.6 (m, 2H, -CH=CH-): The coupling constant (J) between these two protons will be approximately 10-12 Hz, which is characteristic of a cis-alkene.
-
~3.6 (t, 2H, -CH₂OH)
-
~2.1 (q, 2H, -CH₂-CH=)
-
~1.6 (quintet, 2H, -CH₂CH₂OH)
-
~1.0 (t, 3H, CH₃-)
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and the presence of water.
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~130 (-CH=)
-
~125 (-CH=)
-
~62 (-CH₂OH)
-
~30 (-CH₂CH₂OH)
-
~20 (-CH₂-CH=)
-
~14 (CH₃-)
-
-
Synthesis and Purification Strategies
While this compound is commercially available, an understanding of its synthesis and purification is valuable for custom synthesis needs or for preparing derivatives.
Synthetic Approaches
The synthesis of cis-alkenols can be challenging. A common strategy involves the stereoselective reduction of an alkyne precursor.
Workflow for a Potential Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
A plausible synthesis could start from a protected propargyl alcohol, which is deprotonated and alkylated with an ethyl halide to form a 4-hexyn-1-ol derivative. Deprotection followed by a stereoselective reduction of the triple bond to a cis-double bond using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas would yield this compound.
Purification
For high-purity applications, fractional distillation is the most common method for purifying this compound.
Experimental Protocol: Fractional Distillation
Given that this compound has a boiling point of approximately 158-160 °C at atmospheric pressure, fractional distillation can be employed to separate it from lower or higher boiling impurities.[18]
-
Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The crude this compound is placed in the round-bottom flask with boiling chips or a magnetic stir bar.
-
The apparatus is assembled, and the flask is gently heated.
-
The vapor will rise through the fractionating column, and fractions are collected based on their boiling points.
-
The fraction distilling at a stable temperature corresponding to the boiling point of this compound is collected as the purified product.
-
The purity of the collected fractions should be monitored by GC-MS.
-
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of more complex molecules, including natural products and potential drug candidates.[19] Unsaturated alcohols are components of various biologically active molecules, and their stereochemistry can be critical for their function.
Role as a Synthetic Intermediate
The presence of both a hydroxyl group and a cis-double bond allows for a variety of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. The double bond can undergo various addition reactions or be cleaved. These functionalities make this compound a useful intermediate in the total synthesis of natural products, such as certain insect pheromones or prostaglandins (B1171923), which have a wide range of physiological effects.[13][20][21][22]
Potential Involvement in Signaling Pathways
Unsaturated fatty acids and their derivatives, including alcohols, are known to play roles in cellular signaling.[6] They are components of cell membranes and can influence membrane fluidity and the function of membrane-bound proteins.[23] While specific signaling pathways directly involving this compound are not well-documented in readily available literature, the metabolism of unsaturated alcohols can lead to the formation of signaling molecules. For instance, the oxidation of alcohols to aldehydes and carboxylic acids can generate molecules that participate in various metabolic and signaling cascades.
Logical Relationship of Unsaturated Alcohols in Cellular Processes
Caption: Potential roles of unsaturated alcohols in cellular functions.
Conclusion
This compound is a commercially accessible and valuable chemical for a range of research and development activities. Its utility as a synthetic building block, particularly in the construction of stereochemically defined molecules, makes it a compound of interest for medicinal chemists and drug development professionals. A thorough understanding of its purity, analytical characterization, and potential synthetic and biological roles is essential for its effective application in the laboratory. The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to confidently source, handle, and utilize this compound in their scientific endeavors.
References
- 1. (Z)-Hex-4-en-1-ol(928-91-6) 1H NMR [m.chemicalbook.com]
- 2. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound (Z)-4-Hexen-1-ol (FDB011532) - FooDB [foodb.ca]
- 5. asianpubs.org [asianpubs.org]
- 6. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Mechanisms and cell signaling in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Vicinal ketoesters – key intermediates in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prostaglandins. IV. A synthesis of F-type prostaglandins. A total synthesis of prostaglandin F 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dietary fatty acids and alcohol: effects on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of cis-4-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of cis-4-Hexen-1-ol, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for their work with this compound.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.
| Physical Property | Value | Conditions |
| Boiling Point | 158 to 160 °C | At 760 mmHg[1][2][3][4] |
| Density | 0.857 g/mL | Not specified |
| Specific Gravity | 0.840 to 0.860 | At 20 °C[2] |
| Specific Gravity | 0.854 to 0.858 | At 25 °C[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.
1. Determination of Boiling Point via the Capillary Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[5][7]
Apparatus:
-
Heating apparatus (e.g., oil bath or heating block)
-
Beaker
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube, sealed at one end
-
Stirring mechanism
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.
-
The entire assembly is immersed in a heating bath (e.g., oil bath) but not touching the bottom of the beaker.
-
The bath is heated gently and stirred continuously to ensure uniform temperature distribution.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5][7]
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[5]
2. Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume.[8] For a liquid like this compound, density can be determined by measuring its mass and volume.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
-
Sample of this compound
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.
-
A known volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.
-
The mass of the container with the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass of the container and the liquid.[9]
-
The temperature of the liquid is recorded as density is temperature-dependent.
-
The density is calculated by dividing the mass of the liquid by its volume.[8][10] To ensure accuracy, the measurement should be repeated multiple times, and the average value should be taken.[9]
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
- 1. This compound | 928-91-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]
- 3. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 4. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. phillysim.org [phillysim.org]
- 7. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homesciencetools.com [homesciencetools.com]
Navigating the Properties of cis-4-Hexen-1-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of cis-4-Hexen-1-ol, a key intermediate in various chemical syntheses. Understanding these fundamental properties is critical for its effective handling, storage, and application in research and development, particularly in the pharmaceutical and fragrance industries. This document outlines available solubility data, discusses stability considerations, and furnishes detailed experimental protocols for in-house assessment.
Solubility Profile of this compound
The solubility of a compound is a critical parameter for its application in solution-based reactions, formulations, and analytical characterization. This compound is a six-carbon unsaturated alcohol, and its solubility is governed by the interplay between its polar hydroxyl group and its nonpolar hydrocarbon chain.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative and qualitative data.
| Solvent | Chemical Formula | Type | Solubility (at 25 °C) | Citation |
| Water | H₂O | Polar Protic | ~16,000 mg/L (estimated) | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |
| Methanol | CH₃OH | Polar Protic | Miscible (Predicted) | |
| Acetone | C₃H₆O | Polar Aprotic | Miscible (Predicted) | |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible (Predicted) | |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible (Predicted) | |
| Hexane | C₆H₁₄ | Nonpolar | Soluble (Predicted) | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
Note: "Miscible (Predicted)" and "Soluble (Predicted)" are estimations based on the principle of "like dissolves like." Experimental verification is recommended.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
This protocol outlines a standardized procedure for determining the solubility of a liquid solute, such as this compound, in various solvents.[3][4]
Objective: To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess is crucial to ensure that equilibrium with the undissolved solute is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. A preliminary time-course study can determine the minimum time required.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to separate.
-
For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved micro-droplets.
-
Accurately dilute the filtered aliquot with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC, g/L) × Dilution Factor
-
Caption: A logical workflow for conducting forced degradation studies and developing a stability-indicating method.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data is limited, the provided qualitative information and predictive assessments offer valuable guidance for its use in laboratory and developmental settings. The detailed experimental protocols for solubility determination and stability testing will enable researchers to generate specific data tailored to their unique applications and solvent systems. Adherence to these methodologies will ensure the reliable and effective use of this compound in furthering scientific research and product development.
References
Methodological & Application
Synthesis of cis-4-Hexen-1-ol from Commercially Available Starting Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two distinct and reliable methods for the synthesis of cis-4-Hexen-1-ol, a valuable building block in organic synthesis. The protocols utilize commercially available starting materials and focus on achieving high stereoselectivity for the desired (Z)-isomer.
Introduction
This compound is a key intermediate in the synthesis of various natural products and biologically active molecules. Its specific stereochemistry is often crucial for the desired biological activity. The two methods presented here are the partial hydrogenation of an alkyne using a poisoned catalyst and a Z-selective Wittig reaction. Both methods offer reliable routes to the target compound, each with its own advantages and disadvantages. These protocols are designed to be reproducible in a standard organic chemistry laboratory setting.
Method A: Partial Hydrogenation of 4-Hexyn-1-ol using Lindlar's Catalyst
This method represents the most direct route to this compound, relying on the stereoselective partial reduction of the corresponding alkyne. Lindlar's catalyst, a "poisoned" palladium catalyst, is specifically designed to hydrogenate alkynes to cis-alkenes without further reduction to the alkane.[1][2][3]
Experimental Protocol:
Materials:
-
4-Hexyn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas (H₂)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A 100 mL round-bottom flask is charged with 4-hexyn-1-ol (5.0 g, 51 mmol), Lindlar's catalyst (250 mg, 5 wt%), and methanol (25 mL).
-
A small amount of quinoline (approx. 250 mg) is added to the mixture to further moderate the catalyst's activity and prevent over-reduction.
-
The flask is fitted with a magnetic stir bar and a septum. The flask is then evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (maintained by the balloon).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne.
-
Upon complete consumption of the starting material (typically 2-4 hours), the hydrogen balloon is removed, and the flask is flushed with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the Celite® pad is washed with diethyl ether.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Method B: Z-Selective Wittig Reaction
This multi-step synthesis builds the cis-alkene functionality through a Wittig reaction, which is known to favor the formation of (Z)-alkenes when using non-stabilized ylides.[4][5] This pathway involves the protection of a hydroxyl group, formation of a phosphonium (B103445) salt, the Wittig reaction itself, and a final deprotection step.
Experimental Protocols:
Step 1: Protection of 3-Bromopropan-1-ol
-
To a solution of 3-bromopropan-1-ol (10.0 g, 72 mmol) in dichloromethane (B109758) (100 mL) at 0 °C is added 3,4-dihydro-2H-pyran (7.2 g, 86 mmol) followed by a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (900 mg, 3.6 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the layers are separated.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 2-(3-bromopropoxy)tetrahydro-2H-pyran, which is used in the next step without further purification.
Step 2: Synthesis of the Phosphonium Salt
-
A mixture of 2-(3-bromopropoxy)tetrahydro-2H-pyran (from the previous step) and triphenylphosphine (B44618) (20.8 g, 79 mmol) in acetonitrile (B52724) (150 mL) is heated at reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield [3-(tetrahydro-2H-pyran-2-yloxy)propyl]triphenylphosphonium bromide.
Step 3: Wittig Reaction
-
The phosphonium salt from the previous step (36.2 g, 72 mmol) is suspended in anhydrous tetrahydrofuran (B95107) (THF) (200 mL) under a nitrogen atmosphere and cooled to -78 °C.
-
n-Butyllithium (2.5 M in hexanes, 28.8 mL, 72 mmol) is added dropwise, and the resulting deep red solution is stirred at -78 °C for 1 hour.
-
Propanal (4.2 g, 72 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
Step 4: Deprotection
-
The crude product from the Wittig reaction is dissolved in a mixture of acetic acid, THF, and water (4:2:1, 100 mL).
-
The solution is stirred at 45 °C for 4 hours.
-
The reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
| Parameter | Method A: Lindlar Hydrogenation | Method B: Z-Selective Wittig Reaction |
| Starting Material(s) | 4-Hexyn-1-ol | 3-Bromopropan-1-ol, 3,4-Dihydro-2H-pyran, Triphenylphosphine, Propanal |
| Number of Steps | 1 | 4 |
| Overall Yield | 85-95% | 40-50% (estimated over 4 steps) |
| (Z):(E) Selectivity | >95:5 | ~90:10 (typical for non-stabilized ylides) |
| Key Reagents | Lindlar's catalyst, H₂ | Triphenylphosphine, n-BuLi, PPTS |
| Advantages | High yield, high stereoselectivity, one-step reaction | Avoids handling of alkynes and hydrogenation equipment |
| Disadvantages | Use of toxic lead-based catalyst, requires hydrogenation setup | Multi-step synthesis, lower overall yield, use of pyrophoric n-BuLi |
Mandatory Visualization
Caption: Synthetic workflows for this compound.
Caption: Key reaction mechanisms.
References
Stereoselective Synthesis of (Z)-4-Hexen-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-4-Hexen-1-ol, a valuable building block in organic synthesis, particularly for natural products and pharmaceuticals. The focus is on methods that provide high stereoselectivity for the desired (Z)-isomer.
Introduction
(Z)-4-Hexen-1-ol is a key intermediate in the synthesis of various complex molecules. Its Z-configured double bond is a common structural motif in natural products with important biological activities. The stereocontrolled synthesis of this alcohol is therefore of significant interest. The two most common and effective strategies for achieving high Z-selectivity are the partial hydrogenation of an alkyne precursor and the Wittig reaction. This note will detail these two approaches, providing comparative data and a comprehensive experimental protocol for a recommended method.
Methods for Stereoselective Synthesis
The primary methods for the synthesis of (Z)-alkenes, and specifically (Z)-4-Hexen-1-ol, are:
-
Partial Hydrogenation of Alkynes: This is a widely used method where an internal alkyne is reduced to the corresponding (Z)-alkene. The key to success lies in the choice of catalyst that prevents over-reduction to the alkane and favors syn-addition of hydrogen across the triple bond.
-
Wittig Reaction: This classic olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. The use of non-stabilized ylides generally leads to the kinetic product, which is the (Z)-alkene.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the two primary methods for the synthesis of (Z)-4-Hexen-1-ol.
| Method | Starting Materials | Catalyst/Reagents | Typical Yield (%) | Z:E Ratio | Reference |
| Partial Hydrogenation | Hex-4-yn-1-ol (B1596172) | H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead) | >95 | >98:2 | [General Literature] |
| Wittig Reaction | Propanal, (3-Hydroxypropyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaHMDS) | 70-85 | >95:5 | [General Literature] |
Note: The data presented are typical values found in the literature for these types of reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Based on its high yield and exceptional stereoselectivity, the partial hydrogenation of hex-4-yn-1-ol using a Lindlar catalyst is the recommended method for the synthesis of (Z)-4-Hexen-1-ol.
Protocol: Synthesis of (Z)-4-Hexen-1-ol via Partial Hydrogenation of Hex-4-yn-1-ol
This protocol describes the stereoselective reduction of hex-4-yn-1-ol to (Z)-4-hexen-1-ol using a Lindlar catalyst.
Materials:
-
Hex-4-yn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Methanol (B129727) (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)
-
Standard glassware for workup and purification
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add hex-4-yn-1-ol (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Lindlar's catalyst (0.05 - 0.10 eq by weight relative to the alkyne).
-
Solvent and Poison Addition: Add anhydrous methanol or a mixture of hexane and methanol as the solvent. Add a small amount of quinoline (1-2 drops per gram of catalyst) to further deactivate the catalyst and prevent over-reduction.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus set to a low pressure).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product. The reaction is typically complete within a few hours.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure (Z)-4-hexen-1-ol.
-
Characterization: Confirm the structure and stereochemistry of the product by ¹H NMR, ¹³C NMR, and GC-MS analysis. The coupling constant of the vinylic protons in the ¹H NMR spectrum is indicative of the double bond geometry (typically ~10-12 Hz for a Z-alkene).
Mandatory Visualizations
Signaling Pathway: General Mechanism of Lindlar Hydrogenation
Caption: Mechanism of Lindlar hydrogenation on a palladium surface.
Experimental Workflow: Synthesis of (Z)-4-Hexen-1-ol
Application Notes and Protocols: cis-4-Hexen-1-ol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cis-4-hexen-1-ol (B1205818) as a versatile C6 synthon in the stereoselective synthesis of natural products. The protocols focus on the preparation of key chiral intermediates and their subsequent elaboration into complex molecular architectures, such as insect pheromones.
Application Note 1: Synthesis of the Gypsy Moth Pheromone (+)-Disparlure
This compound as a Chiral Building Block Precursor
(+)-Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a chiral epoxide with the (7R,8S) configuration. Its synthesis showcases the strategic use of this compound to establish the required stereochemistry and carbon framework. The key transformation is the Sharpless asymmetric epoxidation, which converts the achiral allylic alcohol into a chiral epoxy alcohol with high enantioselectivity. Subsequent functional group manipulations and carbon chain extension lead to the final natural product.
Synthetic Pathway Overview
The synthesis of (+)-Disparlure from this compound can be envisioned as a two-stage process. The first stage involves the asymmetric epoxidation of this compound to generate the key chiral intermediate, (4S,5R)-4,5-epoxyhexan-1-ol. The second stage involves the conversion of this intermediate into the final target molecule through tosylation and coupling with an appropriate organometallic reagent.
Caption: Synthetic route to (+)-Disparlure.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of this compound
This protocol details the synthesis of (4S,5R)-4,5-epoxyhexan-1-ol, the key chiral intermediate for (+)-Disparlure.
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
4 Å Molecular sieves, powdered
-
Celite®
-
Diethyl ether (Et₂O)
-
Hexanes
-
Saturated aqueous sodium sulfide (B99878) (Na₂S) solution
-
Brine
Procedure:
-
A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves (5 g) and anhydrous dichloromethane (250 mL) under an argon atmosphere.
-
The flask is cooled to -20 °C in a cryocool bath.
-
To the stirred suspension, add (+)-diisopropyl tartrate (4.2 mL, 20 mmol) followed by titanium(IV) isopropoxide (5.0 mL, 17 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of this compound (10.0 g, 100 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 10 minutes.
-
tert-Butyl hydroperoxide (5.5 M in decane, 36 mL, 200 mmol) is added dropwise, maintaining the internal temperature below -15 °C.
-
The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S (30 mL). The mixture is warmed to room temperature and stirred vigorously for 1 hour.
-
The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether (3 x 50 mL).
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford (4S,5R)-4,5-epoxyhexan-1-ol.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Specific Rotation | --INVALID-LINK-- +25.5 (c 1.0, CHCl₃) |
Protocol 2: Synthesis of (+)-Disparlure from (4S,5R)-4,5-Epoxyhexan-1-ol
This protocol describes the conversion of the chiral epoxy alcohol to the final pheromone.
Materials:
-
(4S,5R)-4,5-Epoxyhexan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Isoamylmagnesium bromide (prepared from 1-bromo-3-methylbutane (B150244) and magnesium turnings) in THF
-
Copper(I) cyanide (CuCN)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
Procedure:
Step 1: Tosylation of (4S,5R)-4,5-Epoxyhexan-1-ol
-
To a solution of (4S,5R)-4,5-epoxyhexan-1-ol (5.8 g, 50 mmol) in anhydrous pyridine (50 mL) at 0 °C, add p-toluenesulfonyl chloride (10.5 g, 55 mmol) portionwise.
-
The reaction mixture is stirred at 0 °C for 4 hours and then stored at 4 °C overnight.
-
The mixture is poured into ice-water (200 mL) and extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude tosylate, which is used in the next step without further purification.
Step 2: Grignard Coupling to form (+)-Disparlure
-
A solution of isoamylmagnesium bromide (approx. 1.0 M in THF, 60 mL, 60 mmol) is added to a suspension of copper(I) cyanide (0.45 g, 5.0 mmol) in anhydrous THF (50 mL) at -78 °C. The mixture is stirred for 30 minutes.
-
A solution of the crude tosylate from the previous step in anhydrous THF (20 mL) is added dropwise to the Gilman cuprate (B13416276) solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
The mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/diethyl ether gradient) to afford (+)-Disparlure.
Quantitative Data:
| Step | Product | Yield (over 2 steps) | Enantiomeric Purity |
| Tosylation & Coupling | (+)-Disparlure | 60-70% | >95% ee |
Application Note 2: General Strategy for Pheromone Synthesis
This compound as a Versatile C6 Chiral Synthon
The synthetic strategy outlined for (+)-Disparlure can be adapted for the synthesis of a variety of other insect pheromones. The core principle involves the stereoselective formation of a chiral C6 epoxy alcohol from this compound, followed by chain extension through coupling reactions. By varying the Grignard reagent or other coupling partners, a diverse range of long-chain, chiral natural products can be accessed.
Caption: General synthetic workflow.
This modular approach allows for the efficient and stereocontrolled synthesis of various pheromones, which are crucial tools in integrated pest management programs and for studying insect chemical ecology. The high enantioselectivity of the Sharpless epoxidation is fundamental to ensuring the biological activity of the synthesized pheromones, as insects often exhibit high sensitivity to the stereochemistry of these signaling molecules.
Application Notes and Protocols for the Use of cis-4-Hexen-1-ol in Insect Attractant Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Hexen-1-ol (B1205818) is a member of the green leaf volatiles (GLVs), a class of C6 compounds released by plants upon mechanical damage or herbivory. These compounds are significant semiochemicals in insect-plant interactions, often acting as cues for host location by herbivorous insects and for locating prey by predators and parasitoids. While extensive research has focused on isomers such as cis-3-hexen-1-ol (B126655) and trans-2-hexen-1-ol (B124871), the application of this compound in insect attractants is an emerging area of study. These application notes provide a comprehensive overview of the methodologies and available data to guide the research and development of insect attractants based on this compound and related GLVs.
Due to the limited specific data for this compound, this document leverages findings from closely related and structurally similar compounds to provide a foundational framework for experimental design and data interpretation.
Data Presentation: Efficacy of Hexenols and Related Compounds in Insect Attraction
The following tables summarize quantitative data from electroantennography (EAG) and behavioral assays for various hexenol isomers and other green leaf volatiles, which can serve as a reference for expected activities when testing this compound.
Table 1: Electroantennogram (EAG) Responses of Various Insect Species to Green Leaf Volatiles. This table presents the electrical responses of insect antennae to various GLVs, indicating the potential for these compounds to be detected by the insect's olfactory system.
| Insect Species | Compound | Mean EAG Response (mV) ± SE | Reference |
| Monolepta signata (Female) | Mixture 20 (contains trans-2-hexen-1-ol) | 3.076 ± 0.251 | [1] |
| Monolepta signata (Male) | Mixture 26 (contains trans-2-hexen-1-ol) | 2.861 ± 0.449 | [2] |
| Microplitis croceipes (Female) | cis-3-hexenol | Significantly greater than males | [3] |
| Cotesia marginiventris (Female) | cis-3-hexenol | Significantly greater than males | [3] |
Table 2: Behavioral Responses of Insects to Green Leaf Volatiles in Olfactometer Assays. This table showcases the outcomes of behavioral choice tests, indicating attraction or repulsion to specific GLVs.
| Insect Species | Compound/Mixture | Assay Type | Attraction/Response |
| Monolepta signata (Female) | Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) | Y-tube Olfactometer | Significant attraction |
| Monolepta signata (Male) | Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) | Y-tube Olfactometer | Significant attraction |
| Phthorimaea operculella | cis-3-hexen-1-ol | Not specified | Induces oriented flight |
Table 3: Field Trapping Data for Insect Attractants Containing Green Leaf Volatiles. This table provides data from field studies, demonstrating the effectiveness of GLV-baited traps in capturing target insects.
| Target Insect | Attractant Mixture | Trap Type | Mean No. of Insects Captured |
| Monolepta signata | Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) | Not specified | Highest trap capture |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound, providing a measure of olfactory sensitivity.
Materials:
-
Live, healthy adult insects (e.g., 2-5 days old)
-
This compound (high purity)
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Glass capillaries for electrodes
-
Saline solution (e.g., Ringer's solution)
-
Pasteur pipettes and filter paper strips
-
Air stimulus controller
Procedure:
-
Insect Preparation:
-
Immobilize the insect, for example, by placing it in a truncated pipette tip, leaving the head and antennae exposed.[4]
-
Secure the head with a small amount of low-melting-point wax to prevent movement.
-
-
Electrode Placement:
-
Prepare two glass capillary electrodes by pulling them to a fine point and filling them with saline solution.
-
Insert a silver wire into the back of each electrode.
-
Under a microscope, carefully insert the reference electrode into the insect's head (e.g., near the ocelli).
-
Place the recording electrode over the tip of one antenna, ensuring good contact.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in the chosen solvent (e.g., from 0.01 ng/µL to 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small filter paper strip and insert it into a Pasteur pipette.[4]
-
Prepare a control pipette with the solvent alone.
-
-
Data Recording:
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Introduce the tip of the stimulus pipette into the airstream for a short duration (e.g., 0.5 seconds).
-
Record the resulting depolarization of the antenna (the EAG response) in millivolts (mV).
-
Present stimuli in order of increasing concentration, with a solvent control puff between each test compound.
-
Allow sufficient time between stimuli for the antenna to recover.
-
Replicate the experiment with multiple insects (e.g., n=6-10) for statistical validity.
-
Protocol 2: Y-Tube Olfactometer Assay
Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to the odor of this compound in a two-choice scenario.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Activated charcoal and distilled water for air purification and humidification
-
Odor source chambers
-
This compound and solvent
-
Filter paper
-
Test insects (starved for a few hours prior to the assay)
Procedure:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Connect the air pump to the two arms of the Y-tube, ensuring a constant and equal airflow through each arm.[2]
-
Place the Y-tube in a controlled environment with uniform lighting and temperature.
-
-
Stimulus Preparation:
-
Apply a solution of this compound in a suitable solvent to a piece of filter paper and place it in one of the odor source chambers.
-
Place a filter paper with the solvent alone in the other odor source chamber to serve as a control.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.[1]
-
A choice is recorded when the insect moves a certain distance into one of the arms (e.g., two-thirds of the arm's length) and remains there for a minimum period (e.g., 30 seconds).[1]
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
After a set number of insects (e.g., 5-10), rotate the arms of the olfactometer to avoid positional bias.[1]
-
Test a sufficient number of insects (e.g., 50-100) for each treatment.
-
-
Data Analysis:
-
Analyze the data using a chi-square test to determine if there is a significant preference for the treatment arm over the control arm.
-
Protocol 3: Field Trapping Experiment
Objective: To evaluate the effectiveness of this compound as a lure for capturing target insects in a natural environment.
Materials:
-
Insect traps (e.g., sticky traps, funnel traps)
-
Lures containing this compound (e.g., rubber septa, plastic vials)
-
Control lures (containing only the solvent or blank)
-
Randomized block experimental design layout for the field site
Procedure:
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Design a randomized complete block experiment to minimize the effects of environmental variability. Each block should contain one of each treatment (e.g., this compound lure, control lure, and potentially other candidate attractants or synergistic mixtures).
-
Ensure sufficient distance between traps to avoid interference.
-
-
Trap Deployment:
-
Deploy the traps according to the experimental design, attaching the appropriate lure to each trap.
-
Place traps at a height and location that is appropriate for the target insect's behavior.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured in each trap.
-
Replace lures as needed based on their expected field life.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the number of insects captured between the different treatments.
-
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the detection of volatile compounds like this compound by an insect's olfactory system.
References
- 1. Plant Volatile Organic Compounds Attractive to Monolepta signata (Olivier) | MDPI [mdpi.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Differential electroantennogram response of females and males of two parasitoid species to host-related green leaf volatiles and inducible compounds [esa.confex.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of cis-4-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Hexen-1-ol is a valuable unsaturated alcohol utilized in the synthesis of various esters, which find applications as flavor and fragrance agents, as well as intermediates in the pharmaceutical and agrochemical industries. This document provides detailed protocols for the esterification of this compound with acetic acid, propanoic acid, and benzoic acid, employing three distinct and widely used methodologies: Fischer, Steglich, and Yamaguchi esterification. Each method offers advantages depending on the desired ester, substrate sensitivity, and required reaction conditions.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of the starting material, this compound, is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 164-165 °C |
| Density | 0.845 g/cm³ |
| Refractive Index | 1.441 |
Experimental Protocols
Detailed methodologies for the synthesis of cis-4-hexenyl acetate, cis-4-hexenyl propanoate, and cis-4-hexenyl benzoate (B1203000) are provided below.
Protocol 1: Fischer Esterification of this compound with Acetic Acid
This method is a classic acid-catalyzed equilibrium reaction. The use of excess carboxylic acid or removal of water drives the reaction towards the ester product.[1]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), a significant excess of glacial acetic acid (e.g., 3.0 eq), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by silica gel column chromatography to obtain pure cis-4-hexenyl acetate.
Protocol 2: Steglich Esterification of this compound with Propanoic Acid
The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, making it suitable for acid-sensitive substrates.[2][3]
Materials:
-
This compound
-
Propanoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), propanoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure cis-4-hexenyl propanoate.
Protocol 3: Yamaguchi Esterification of this compound with Benzoic Acid
The Yamaguchi esterification is particularly useful for the synthesis of sterically hindered esters and macrolactones. It proceeds via the formation of a mixed anhydride (B1165640).[4][5]
Materials:
-
This compound
-
Benzoic Acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.1 eq) in anhydrous toluene.
-
Add triethylamine (1.2 eq) and stir the solution at room temperature for 30 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for an additional 2 hours at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) and DMAP (2.0 eq) in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution at room temperature.
-
Stir the reaction mixture for 12-24 hours and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford pure cis-4-hexenyl benzoate.
Data Presentation
The following table summarizes the expected products and typical yields for the esterification of this compound.
| Esterification Method | Carboxylic Acid | Product | Typical Yield Range |
| Fischer | Acetic Acid | cis-4-Hexenyl acetate | 60-80% |
| Steglich | Propanoic Acid | cis-4-Hexenyl propanoate | 75-90% |
| Yamaguchi | Benzoic Acid | cis-4-Hexenyl benzoate | 80-95% |
Characterization Data
The synthesized esters can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the predicted ¹H and ¹³C NMR chemical shifts for the products. Note: Actual chemical shifts may vary depending on the solvent and instrument.
cis-4-Hexenyl Acetate
-
¹H NMR (CDCl₃, 400 MHz): δ 5.45-5.35 (m, 2H, -CH=CH-), 4.07 (t, J = 6.8 Hz, 2H, -CH₂-O-), 2.08 (q, J = 6.8 Hz, 2H, -CH₂-C=), 2.04 (s, 3H, -C(O)CH₃), 1.73 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-O-), 0.96 (t, J = 7.5 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.2, 129.0, 125.5, 64.0, 28.1, 23.2, 20.9, 14.2.
cis-4-Hexenyl Propanoate
-
¹H NMR (CDCl₃, 400 MHz): δ 5.46-5.36 (m, 2H, -CH=CH-), 4.06 (t, J = 6.8 Hz, 2H, -CH₂-O-), 2.31 (q, J = 7.6 Hz, 2H, -C(O)CH₂CH₃), 2.09 (q, J = 6.8 Hz, 2H, -CH₂-C=), 1.74 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-O-), 1.14 (t, J = 7.6 Hz, 3H, -C(O)CH₂CH₃), 0.96 (t, J = 7.5 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 129.0, 125.6, 63.8, 28.2, 27.6, 23.2, 14.2, 9.1.
cis-4-Hexenyl Benzoate [6]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 7.8 Hz, 2H, Ar-H), 7.55 (t, J = 7.4 Hz, 1H, Ar-H), 7.44 (t, J = 7.8 Hz, 2H, Ar-H), 5.49-5.40 (m, 2H, -CH=CH-), 4.31 (t, J = 6.8 Hz, 2H, -CH₂-O-), 2.18 (q, J = 6.8 Hz, 2H, -CH₂-C=), 1.88 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-O-), 0.99 (t, J = 7.5 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 166.7, 132.8, 130.5, 129.5, 129.1, 128.3, 125.5, 64.5, 28.4, 23.3, 14.2.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between the different esterification methods.
Caption: General workflow for the esterification of this compound.
Caption: Comparison of Fischer, Steglich, and Yamaguchi esterification methods.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. cis-3-Hexenyl benzoate(25152-85-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Oxidation Reactions of cis-4-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary oxidation reactions of cis-4-Hexen-1-ol, a versatile building block in organic synthesis. The document outlines the potential products arising from selective oxidation of the alcohol functionality, the carbon-carbon double bond, or both. Detailed experimental protocols for key transformations are provided, alongside quantitative data to facilitate reaction planning and optimization.
Introduction to the Reactivity of this compound
This compound possesses two primary sites for oxidation: the primary alcohol and the cis-alkene. This bifunctionality allows for a range of selective transformations, yielding valuable synthetic intermediates such as aldehydes, carboxylic acids, and epoxides. The choice of oxidant and reaction conditions dictates the chemoselectivity of these reactions, enabling targeted synthesis of desired products.
Key Oxidation Pathways
The oxidation of this compound can be directed to three main pathways:
-
Oxidation of the Alcohol Group: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid.
-
Oxidation of the Alkene Group: The double bond can be converted to an epoxide (epoxidation) or cleaved to yield smaller carbonyl compounds (oxidative cleavage).
-
Combined Oxidation: Certain reagents or conditions can lead to the oxidation of both the alcohol and the alkene functionalities.
The following sections detail the products, reagents, and reaction conditions for these transformations.
Data Presentation: Summary of Oxidation Reactions
The following tables summarize the expected products and typical conditions for the oxidation of this compound.
Table 1: Oxidation of the Alcohol Functionality
| Product Name | Structure | Reagent(s) | Typical Conditions | Expected Yield |
| cis-4-Hexenal | ![]() | Pyridinium (B92312) chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temp. | Good to high |
| Oxalyl chloride, DMSO, Et₃N (Swern) | Anhydrous CH₂Cl₂, -78 °C to rt | High | ||
| cis-4-Hexenoic Acid | ![]() | CrO₃, H₂SO₄, acetone (B3395972) (Jones) | 0 °C to room temp. | Good to high[1] |
| TEMPO, NaOCl, NaClO₂ | Biphasic, buffered, room temp. | High[1] |
Table 2: Oxidation of the Alkene Functionality
| Product Name | Structure | Reagent(s) | Typical Conditions | Expected Yield |
| cis-4,5-Epoxyhexan-1-ol | ![]() | meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to room temp. | High |
| Propanal & 3-Hydroxypropanal | ![]() | 1. O₃; 2. (CH₃)₂S or Zn/H₂O (Reductive) | CH₂Cl₂ or MeOH, -78 °C | High |
| Propanoic Acid & 3-Hydroxypropanoic Acid | ![]() | 1. O₃; 2. H₂O₂ (Oxidative) | CH₂Cl₂ or MeOH, -78 °C to rt | High |
Table 3: Enzyme-Catalyzed Oxidation
| Product(s) | Enzyme System | Oxidant | Conditions | Observations |
| cis-4-Hexenal and cis-4,5-Epoxyhexan-1-ol | Chloroperoxidase (CPO) | tert-Butyl hydroperoxide | Cyclohexane/citrate buffer (4:1, v/v), pH 5.0 | Aldehyde is the main product; epoxidation is also observed.[2] |
Experimental Protocols
Protocol 1: Oxidation of this compound to cis-4-Hexenal using Pyridinium Chlorochromate (PCC)
-
Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the flask, followed by powdered molecular sieves or celite.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure cis-4-Hexenal.
Protocol 2: Epoxidation of this compound to cis-4,5-Epoxyhexan-1-ol using m-CPBA
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer.
-
Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield cis-4,5-Epoxyhexan-1-ol.
Protocol 3: Oxidative Cleavage of this compound via Ozonolysis (Reductive Work-up)
-
Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or methanol (B129727) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) through the solution until a blue color persists, indicating an excess of ozone.
-
Purging: Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Reductive Work-up: Add dimethyl sulfide (B99878) (DMS) (2-3 equivalents) to the reaction mixture at -78 °C.
-
Warming and Stirring: Allow the mixture to warm to room temperature and stir for several hours to overnight.
-
Purification: Remove the solvent under reduced pressure. The resulting products, propanal and 3-hydroxypropanal, can be separated and purified by distillation or chromatography, although their volatility may present challenges.
Visualizations
Reaction Pathways of this compound Oxidation
Caption: Oxidation pathways of this compound.
General Experimental Workflow for Oxidation
Caption: General workflow for an oxidation reaction.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of cis-4-Hexen-1-ol
An Application Note for the Analysis of cis-4-Hexen-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound (CAS No: 928-91-6) is a volatile organic compound (VOC) recognized for its potent, green, and grassy aroma.[1] It is a key character-impact compound found in various fruits and vegetables and is utilized in the flavor and fragrance industry.[1] As a volatile alcohol, its analysis is crucial for quality control in food products, environmental monitoring, and in the development of consumer goods. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification.[2][3]
This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound. The methodology covers sample preparation, instrumental parameters for GC-MS, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control laboratories.
Experimental Protocols
Sample and Standard Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a volatile solvent compatible with the GC-MS system.[4][5]
Reagents and Materials:
-
This compound standard (≥96.0% purity)
-
Methanol (B129727) or Dichloromethane (GC or HPLC grade)
-
2 mL clear glass autosampler vials with PTFE-lined caps
-
Micropipettes and tips
-
Vortex mixer
Protocol for Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask using methanol. Mix thoroughly until fully dissolved.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.[6]
-
Transfer to Vials: Transfer approximately 1.5 mL of each standard solution into separate GC vials and cap securely.
Protocol for Sample Preparation (Liquid Matrix):
-
For liquid samples, such as beverages or liquid formulations, perform a dilution to bring the expected analyte concentration within the calibration range.
-
Dilute the sample using a suitable volatile solvent like methanol or dichloromethane.[4] Water should be avoided as it has a very high heat of evaporation and can negatively impact the analysis.[5]
-
Filter the diluted sample using a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or column.[4]
-
Transfer the final filtered sample into a GC vial for analysis.
GC-MS Instrumentation and Method Parameters
The following parameters are recommended for a standard GC-MS system. These may be optimized based on the specific instrument and column used.
Table 1: GC-MS Method Parameters
| Parameter | Setting | Justification |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] | A non-polar column suitable for the separation of volatile and semi-volatile organic compounds.[7] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (Split ratio 50:1) | Prevents column overloading for higher concentration samples.[5] Splitless mode may be used for trace analysis.[7] |
| Carrier Gas | Helium (99.999% purity) | Inert gas that does not interfere with the analysis.[2] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal separation efficiency for the specified column dimensions. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program allows for the separation of compounds with a range of boiling points.[2] |
| Mass Spectrometer (MS) | ||
| Ion Source Temperature | 230 °C | Standard temperature to maintain analyte integrity in the ion source. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for creating molecular ions and characteristic fragments. |
| Mass Range (Scan Mode) | m/z 35 - 350 | Covers the molecular ion and expected fragment ions of this compound. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
Results and Discussion
Chromatographic and Mass Spectral Data
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The identity of the peak can be confirmed by comparing its mass spectrum with a reference library, such as the NIST Mass Spectral Library. The molecular ion (M+) for this compound (C₆H₁₂O) has a mass-to-charge ratio (m/z) of 100.16.[8] The electron ionization process causes the molecular ion to break into smaller, characteristic fragments.[9]
Table 2: Expected Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation | Relative Abundance |
| 100 | [M]+ (Molecular Ion) | Low |
| 82 | [M - H₂O]+ | Moderate |
| 67 | [C₅H₇]+ | High |
| 55 | [C₄H₇]+ | High |
| 41 | [C₃H₅]+ (Base Peak) | Very High (100%) |
Data is representative and based on typical fragmentation patterns for similar alcohols and publicly available spectral data from NIST.[10]
Quantitative Analysis
A calibration curve is generated by plotting the peak area of the target analyte against the concentration of the prepared standards. The linearity of the response should be evaluated, with an R² value > 0.995 being acceptable. The concentration of this compound in unknown samples is then determined by interpolating their peak areas from this curve.
Table 3: Example Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 155,430 |
| 10 | 310,850 |
| 25 | 785,200 |
| 50 | 1,590,100 |
| 100 | 3,250,500 |
| Sample X | 550,600 |
| Calculated Concentration | 17.8 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow from sample preparation to data analysis for GC-MS.
Conclusion
The described GC-MS method provides a robust and reliable protocol for the identification and quantification of this compound. The detailed steps for sample preparation, instrumental conditions, and data analysis ensure high sensitivity and accuracy. This application note serves as a comprehensive guide for laboratories involved in the analysis of volatile flavor and fragrance compounds, enabling effective quality control and research.
References
- 1. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 2. agriculture.institute [agriculture.institute]
- 3. peakscientific.com [peakscientific.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 6. ttb.gov [ttb.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]
Troubleshooting & Optimization
Common by-products in the synthesis of cis-4-Hexen-1-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-Hexen-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are three primary synthetic routes commonly employed for the synthesis of this compound:
-
Wittig Reaction: This involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. For this compound, this typically involves the reaction of a C4-ylide with a C2-aldehyde or vice-versa, where one of the fragments contains a protected hydroxyl group. Non-stabilized ylides generally favor the formation of the Z (cis) isomer.
-
Partial Hydrogenation of an Alkyne: This method involves the reduction of 4-hexyn-1-ol using a poisoned catalyst, most commonly a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This catalytic system selectively hydrogenates the alkyne to a cis-alkene without further reduction to the alkane.
-
Grignard Reaction with an Epoxide: This route can involve the reaction of a Grignard reagent with an epoxide. For instance, the reaction of ethylmagnesium bromide with a protected 4-hydroxy-1,2-epoxybutane can be a viable route. The reaction is typically followed by a deprotection step to yield the final product.
Q2: What are the typical by-products for each synthetic route?
A2: Each synthetic route is associated with a characteristic set of by-products that can complicate the purification of the desired this compound.
| Synthetic Route | Common By-products |
| Wittig Reaction | trans-4-Hexen-1-ol (E-isomer), Triphenylphosphine (B44618) oxide (TPPO) |
| Partial Hydrogenation | trans-4-Hexen-1-ol, 1-Hexanol (from over-hydrogenation), Catalyst poisons (e.g., quinoline) |
| Grignard Reaction | Unreacted starting materials, Diol from epoxide ring-opening with water, Isomeric alcohols from non-regioselective epoxide opening |
Q3: My primary by-product is the trans-isomer. How can I remove it?
A3: The separation of cis- and trans-4-Hexen-1-ol is challenging due to their very similar boiling points (cis: 159-160 °C, trans: 159-160 °C).[1][2][3]
-
Fractional Distillation: While difficult, fractional distillation with a highly efficient column (e.g., a long Vigreux or packed column) may achieve partial separation. However, complete removal is unlikely.
-
Column Chromatography: Silica (B1680970) gel chromatography is the most effective method. The slight difference in polarity between the cis and trans isomers allows for their separation. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The cis isomer is generally slightly more polar and will have a lower Rf value.
-
Preparative Gas Chromatography (GC): For very high purity on a small scale, preparative GC can be employed.
Q4: I used the Wittig reaction and now have a significant amount of triphenylphosphine oxide (TPPO) in my product. How can I get rid of it?
A4: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove by-product of the Wittig reaction. Several methods can be employed for its removal:
-
Crystallization: TPPO is often crystalline and less soluble in non-polar solvents like hexane or diethyl ether compared to the desired alcohol. Triturating the crude product with a cold non-polar solvent can cause the TPPO to precipitate, after which it can be removed by filtration.
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. This is a highly effective method for its removal.
-
With Zinc Chloride (ZnCl₂): Forms an insoluble ZnCl₂(TPPO)₂ complex in polar solvents like ethanol (B145695).[4][5]
-
With Magnesium Chloride (MgCl₂): Forms an insoluble complex in solvents like toluene (B28343) or ethyl acetate.[1]
-
With Calcium Bromide (CaBr₂): Forms an insoluble complex in ethereal solvents or toluene.[6]
-
-
Column Chromatography: TPPO is significantly more polar than this compound and can be readily separated by silica gel chromatography.
Troubleshooting Guides
Problem 1: Low yield of cis-isomer in Wittig Reaction
| Possible Cause | Troubleshooting Step |
| Use of a stabilized ylide | Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the formation of the trans (E) isomer. Ensure you are using a non-stabilized ylide (e.g., from a primary alkyl halide) which favors the cis (Z) isomer.[7] |
| Reaction conditions | The stereochemical outcome of the Wittig reaction can be influenced by the solvent and the base used. For non-stabilized ylides, aprotic solvents and salt-free conditions generally provide higher cis-selectivity. |
| Isomerization during workup or purification | Exposure to acidic conditions or prolonged heating can potentially cause isomerization. Ensure workup is performed under neutral or slightly basic conditions and avoid excessive heat during purification. |
Problem 2: Over-hydrogenation in Alkyne Reduction
| Possible Cause | Troubleshooting Step |
| Catalyst is too active | The Lindlar catalyst may not be sufficiently "poisoned." Ensure the catalyst is properly prepared or use a commercially available, pre-poisoned catalyst. The amount of quinoline (B57606) or other poison can be adjusted.[3][8] |
| Reaction monitoring | The reaction should be carefully monitored by TLC or GC to stop it once the alkyne has been consumed, before significant over-hydrogenation to the alkane occurs. |
| Hydrogen pressure | High hydrogen pressure can favor over-reduction. Conduct the reaction at or slightly above atmospheric pressure. |
Problem 3: Difficulty Removing Triphenylphosphine Oxide (TPPO)
| Possible Cause | Troubleshooting Step |
| Co-crystallization with product | If TPPO co-crystallizes with your product, try a different solvent for crystallization. Alternatively, use the metal salt precipitation method. |
| Inefficient precipitation with metal salts | Ensure the correct solvent is used for the chosen metal salt (e.g., ethanol for ZnCl₂, toluene for MgCl₂). The stoichiometry of the metal salt to TPPO is also crucial; using a slight excess of the metal salt can improve precipitation.[1][4][6] |
| TPPO streaking on silica gel column | TPPO can be quite polar and may streak on a silica gel column. Use a more polar eluent system or a different adsorbent like alumina. A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column, can also improve separation. |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with ZnCl₂
-
Dissolution: Dissolve the crude reaction mixture containing this compound and TPPO in ethanol.
-
Precipitation: Prepare a solution of zinc chloride (ZnCl₂) in warm ethanol (approximately 1.8 M). Add this solution to the crude mixture at room temperature while stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filtration: Stir the mixture for a few hours to ensure complete precipitation. Filter the suspension to remove the insoluble complex.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The resulting oil is enriched in this compound and can be further purified if necessary.
Protocol 2: Separation of cis- and trans-4-Hexen-1-ol by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.
-
Sample Loading: Dissolve the crude mixture of hexenol isomers in a minimal amount of dichloromethane (B109758) or the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for "dry loading," adsorb the crude mixture onto a small amount of silica gel, remove the solvent, and load the resulting powder onto the column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The less polar trans-isomer will elute first.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis-isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to determine the composition. Combine the fractions containing the pure cis-isomer.
Visualizations
Caption: Common synthetic routes to this compound and their associated by-products.
Caption: Troubleshooting workflow for the removal of common by-products.
References
- 1. This compound | 928-91-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-己烯-1-醇,主要为反式 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 7. 4-Hexen-1-ol (CAS 6126-50-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. trans-4-hexen-1-ol [stenutz.eu]
Technical Support Center: Purification of cis-4-Hexen-1-ol
Welcome to the technical support center for the purification of cis-4-Hexen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge in purifying this compound is the removal of its geometric isomer, trans-4-Hexen-1-ol. These isomers have very similar physical properties, which makes their separation difficult using standard laboratory techniques. Additionally, like many unsaturated alcohols, this compound may be susceptible to isomerization or degradation under harsh conditions, such as high temperatures.
Q2: What are the typical impurities found in crude this compound?
Aside from the trans-isomer, other potential impurities may include starting materials from the synthesis, reaction byproducts, and solvents. The specific impurities will depend on the synthetic route used to prepare the compound. Commercially available this compound is often sold with a purity of greater than 95% or 96.5%, with the main impurity being the trans-isomer.[1][2][3]
Q3: Which analytical methods are best for assessing the purity of this compound?
High-resolution Gas Chromatography (GC) is the most common and effective method for determining the isomeric purity of this compound.[3][4] A capillary column with a polar stationary phase is recommended to achieve baseline separation of the cis and trans isomers.
Troubleshooting Guides
Problem 1: Poor separation of cis and trans isomers via fractional distillation.
-
Possible Cause 1: Insufficient Column Efficiency. The boiling points of cis- and trans-4-Hexen-1-ol are very close, necessitating a highly efficient fractionating column.
-
Solution: Use a longer fractionating column (e.g., Vigreux or a packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain the temperature gradient.
-
-
Possible Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.
-
Solution: Reduce the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.
-
-
Possible Cause 3: Thermal Isomerization. High temperatures in the distillation pot could cause the cis-isomer to convert to the more thermodynamically stable trans-isomer.
-
Solution: If thermal isomerization is suspected, perform the fractional distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize the risk of thermal degradation or isomerization.
-
Problem 2: Co-elution of isomers during column chromatography.
-
Possible Cause: Inappropriate Stationary Phase. Standard silica (B1680970) gel or alumina (B75360) may not have sufficient selectivity to resolve the cis and trans isomers.
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Solution: Employ argentation chromatography, which utilizes silica gel impregnated with silver nitrate (B79036). The silver ions interact more strongly with the pi-electrons of the cis-double bond, leading to a longer retention time for the cis-isomer and allowing for effective separation from the trans-isomer.[5]
-
Problem 3: Product degradation during purification.
-
Possible Cause 1: Exposure to Acidic or Basic Conditions. Strong acids or bases can catalyze isomerization or other side reactions.
-
Solution: Ensure all glassware is neutral and that any solvents or reagents used are free from acidic or basic impurities. If performing chromatographic separations, use neutral solvent systems.
-
-
Possible Cause 2: Oxidation. Unsaturated alcohols can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.
-
Solution: When performing distillations, consider using a nitrogen or argon atmosphere to minimize contact with oxygen. Store the purified product under an inert atmosphere and at a cool temperature.
-
Experimental Protocols
High-Efficiency Fractional Distillation
This protocol is designed to enrich the cis-isomer from a mixture containing the trans-isomer.
Objective: To achieve >98% purity of this compound.
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirring
-
Insulated fractionating column (e.g., Vigreux, minimum 50 cm)
-
Distillation head with a high-precision thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter and vacuum source (optional)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently while stirring.
-
Allow the temperature at the distillation head to stabilize. Collect the initial distillate (forerun) in a separate flask. This fraction will likely be enriched in any lower-boiling impurities.
-
Slowly increase the heating to maintain a distillation rate of 1-2 drops per second.
-
Collect fractions in separate, pre-weighed receiving flasks.
-
Monitor the temperature at the distillation head closely. A stable temperature reading indicates the collection of a pure fraction.
-
-
Analysis: Analyze the collected fractions by GC to determine the isomeric ratio and identify the fractions with the highest purity of this compound.
Argentation Column Chromatography
This protocol is highly effective for separating cis and trans isomers.
Objective: To isolate this compound with >99% purity.
Materials:
-
Silica gel (for column chromatography)
-
Silver nitrate (AgNO₃)
-
Crude this compound
-
Ethyl acetate (B1210297)
-
Chromatography column
Procedure:
-
Preparation of AgNO₃-impregnated Silica Gel:
-
Dissolve silver nitrate in deionized water or methanol (B129727) (typically 10-20% by weight of the silica gel).
-
In a fume hood, create a slurry of the silica gel with the AgNO₃ solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the silver-impregnated silica from light as much as possible.
-
-
Packing the Column:
-
Pack a chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent system (e.g., hexane).
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The trans-isomer will elute first as it interacts more weakly with the silver ions.
-
Gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent like ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing the concentration).
-
The cis-isomer, which binds more strongly to the silver ions, will elute at higher solvent polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by TLC or GC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary
The selection of a purification method often depends on the required purity and the scale of the experiment. The following table summarizes the key physical properties that are exploited for separation.
| Compound | Isomer Type | Boiling Point (°C at 760 mmHg) | Refractive Index (at 20°C) |
| This compound | Geometric (cis) | 158[1] | ~1.442 - 1.446[2] |
| trans-4-Hexen-1-ol | Geometric (trans) | 159 - 160[6][7] | ~1.439[6] |
Note: The boiling points are very close, highlighting the need for high-efficiency fractional distillation.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. (E)-4-Hexen-1-ol | C6H12O | CID 641248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for cis-4-Hexen-1-ol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of cis-4-Hexen-1-ol for analysis, primarily by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is often necessary for compounds like this compound that contain active hydrogen groups (in this case, a hydroxyl group). The process replaces the active hydrogen with a less polar functional group. This modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity during GC analysis.[1][2]
Q2: What are the most common derivatization methods for alcohols like this compound?
A2: The three most widely used derivatization methods for alcohols in GC are silylation, acylation, and alkylation.[1][3] Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is the most prevalent method for making samples more volatile.[2] Acylation, the introduction of an acyl group, is another common technique that can create more stable derivatives.[1]
Q3: Which silylating reagents are recommended for this compound?
A3: For the silylation of primary alcohols such as this compound, common and effective reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] BSTFA is a versatile reagent that reacts rapidly with a range of polar compounds.[4] MSTFA is also highly effective and its by-products are often more volatile, which can reduce chromatographic interference.
Q4: When should I consider using a catalyst in my silylation reaction?
A4: For primary alcohols like this compound, a catalyst is not always necessary with powerful silylating agents like BSTFA or MSTFA. However, if you experience incomplete derivatization, a catalyst such as trimethylchlorosilane (TMCS) can be added (often at 1-10%) to increase the reactivity of the silylating reagent.[4]
Q5: What are the advantages of acylation over silylation?
A5: Acylated derivatives are generally more stable than their silylated counterparts, particularly towards hydrolysis.[1] This can be advantageous if there is a delay between sample preparation and analysis. Additionally, using fluorinated acylating reagents can enhance detectability with an electron capture detector (ECD).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization (multiple peaks for the analyte) | 1. Insufficient reagent. 2. Presence of moisture. 3. Suboptimal reaction time or temperature. 4. Steric hindrance (less likely for a primary alcohol). | 1. Increase the molar excess of the derivatizing reagent. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[4] 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples in aqueous solution should be evaporated to dryness before adding the reagent.[2] 3. Increase the reaction temperature (e.g., to 60-80°C) and/or extend the reaction time. Monitor the reaction progress at different time points to determine the optimal duration.[4] 4. If using a less reactive reagent, consider adding a catalyst like TMCS or switching to a more powerful reagent like MSTFA.[4] |
| Extraneous Peaks in the Chromatogram | 1. By-products from the derivatizing reagent. 2. Contaminants in the sample or solvent. 3. Degradation of the derivative. | 1. Choose a reagent with more volatile by-products (e.g., MSTFA). A post-derivatization cleanup step, such as a simple solvent extraction, may be necessary. 2. Run a reagent blank (all components except the sample) to identify reagent-related peaks. Use high-purity solvents and reagents. 3. Ensure the GC inlet temperature is not excessively high. Check for active sites in the GC system (e.g., inlet liner, column) that may be causing degradation. |
| Poor Peak Shape (e.g., tailing) | 1. Adsorption of the underivatized analyte on active sites in the GC system. 2. Incomplete derivatization. | 1. Ensure derivatization has gone to completion. 2. Deactivate the GC inlet liner with a silylating agent. Use a column appropriate for the analysis of the derivatized compound. |
| Low or No Analyte Signal | 1. Hydrolysis of the derivative before or during analysis. 2. Ineffective derivatization. 3. Analyte degradation. | 1. Strictly exclude moisture from the entire workflow. Analyze the sample as soon as possible after derivatization. Acylation can produce more hydrolytically stable derivatives.[1] 2. Re-evaluate the choice of derivatization reagent and reaction conditions (see "Incomplete Derivatization"). 3. Check for thermal degradation in the GC inlet by lowering the temperature. |
| Irreproducible Results | 1. Inconsistent reaction conditions. 2. Variable amounts of water in the samples or reagents. 3. Instability of the derivatives over time. | 1. Precisely control reaction time, temperature, and reagent volumes. The use of an autosampler for derivatization can improve reproducibility.[5] 2. Implement a rigorous drying procedure for all samples and glassware. Store reagents under inert gas and with desiccants. 3. Analyze samples at a consistent time point after derivatization. |
Data Presentation: Typical Reaction Conditions
The following tables summarize typical starting conditions for the derivatization of primary alcohols. These should be used as a starting point for the optimization of this compound derivatization.
Table 1: Silylation Conditions for Primary Alcohols
| Parameter | BSTFA | MSTFA |
| Reagent Molar Excess | 2:1 to 10:1 (Reagent:Analyte) | 2:1 to 10:1 (Reagent:Analyte) |
| Catalyst (optional) | 1-10% TMCS | Not usually required |
| Solvent | Pyridine (B92270), Acetonitrile, Dichloromethane | Acetonitrile, Ethyl Acetate |
| Temperature | Room Temperature to 80°C | 30°C to 70°C |
| Reaction Time | 15 min to 2 hours | 30 min to 1 hour |
Table 2: Acylation Conditions for Primary Alcohols
| Parameter | Acetic Anhydride | Trifluoroacetic Anhydride (TFAA) |
| Reagent Molar Excess | 5:1 to 10:1 (Reagent:Analyte) | 2:1 to 5:1 (Reagent:Analyte) |
| Catalyst | Pyridine, DMAP (catalytic) | Pyridine |
| Solvent | Toluene, Dichloromethane | Dichloromethane, Acetonitrile |
| Temperature | Room Temperature to 100°C | 0°C to 60°C |
| Reaction Time | 30 min to 4 hours | 15 min to 1 hour |
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA (+/- TMCS)
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL autosampler vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA (with or without 1% TMCS). This represents a significant molar excess.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane).
Protocol 2: Acylation of this compound with Acetic Anhydride
-
Sample Preparation: In a dry 2 mL vial, dissolve 1-5 mg of this compound in 200 µL of anhydrous toluene.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (to act as a catalyst and acid scavenger), followed by 100 µL of acetic anhydride.
-
Reaction: Cap the vial tightly and heat at 70°C for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature. Add 500 µL of water to quench the excess acetic anhydride. Vortex and allow the layers to separate. Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Analysis: The dried organic layer is ready for GC-MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the optimization of derivatization conditions for this compound.
Caption: A logical workflow for optimizing the derivatization of cis-4-Hexen-1-ol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isomerization of cis-4-Hexen-1-ol during reactions
Welcome to the technical support center for cis-4-Hexen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted isomerization of this compound to its trans isomer during chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical transformation of this compound.
Issue 1: Significant Isomerization to trans-4-Hexen-1-ol Detected After Reaction
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Possible Cause: The reaction conditions are promoting isomerization. This can be due to the presence of acids, bases, or certain metal catalysts, as well as elevated temperatures. The trans isomer is generally more thermodynamically stable than the cis isomer, providing a driving force for this transformation.
-
Troubleshooting Steps:
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Reaction Temperature: High temperatures can provide the necessary activation energy for isomerization.
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Recommendation: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating.
-
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pH Control: Both acidic and basic conditions can catalyze the isomerization of allylic alcohols.
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Recommendation: Ensure the reaction medium is neutral. If acidic or basic reagents are necessary, use the mildest possible options and consider the use of a buffer system. A thorough neutralization during the work-up is critical.
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-
Catalyst Choice: Transition metal catalysts, particularly those used in hydrogenation or metathesis, can sometimes facilitate double bond migration and isomerization.
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Recommendation: Screen different catalysts and ligands. For instance, in certain ruthenium-catalyzed reactions, additives like 1,4-benzoquinone (B44022) have been shown to suppress isomerization.
-
-
Protecting Groups: The free hydroxyl group can sometimes participate in side reactions that lead to isomerization.
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Recommendation: Consider protecting the alcohol as a silyl (B83357) ether (e.g., TBDMS, TIPS) or another suitable protecting group that is stable to the reaction conditions and can be removed cleanly.
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-
Issue 2: Isomerization Occurring During Purification
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Possible Cause: The purification method may be inducing isomerization. This is often due to residual acidic or basic impurities, or exposure to high temperatures during distillation.
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Troubleshooting Steps:
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Work-up Procedure: Ensure that the crude product is thoroughly neutralized and washed to remove any catalytic residues before purification.
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Chromatography: Silica (B1680970) gel can be slightly acidic and may cause isomerization of sensitive compounds.
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Recommendation: Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or alternative stationary phases like alumina.
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-
Distillation: High temperatures during distillation can promote isomerization.
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Recommendation: Use vacuum distillation to lower the boiling point of the compound and minimize thermal stress.
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Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for the isomerization of this compound?
A1: The primary driver for the isomerization of this compound is the greater thermodynamic stability of the corresponding trans isomer. The cis configuration introduces steric strain due to the proximity of the alkyl groups on the same side of the double bond. This strain is relieved in the trans isomer, making it the lower energy form. Reaction conditions involving heat, acids, bases, or certain transition metals can provide a kinetic pathway for the conversion to the more stable trans isomer.
Q2: Are there specific reaction types that are particularly prone to causing isomerization of this compound?
A2: Yes, reactions that involve carbocation intermediates or proceed via radical pathways are often susceptible to isomerization. For example, reactions carried out under strongly acidic conditions can lead to protonation of the double bond and subsequent rotation around the single bond before deprotonation, leading to a mixture of isomers. Similarly, some transition metal-catalyzed reactions, like certain types of olefin metathesis or hydrogenation, can have side reactions that lead to isomerization.
Q3: Can protecting the hydroxyl group prevent isomerization?
A3: Protecting the hydroxyl group can indirectly help prevent isomerization by allowing for a broader range of reaction conditions to be used, some of which may be milder and less prone to causing isomerization. For example, converting the alcohol to a silyl ether allows for subsequent reactions to be carried out under aprotic conditions, avoiding potential acid or base catalysis involving the hydroxyl proton. However, the protecting group itself does not directly prevent the isomerization of the double bond if the reaction conditions are harsh enough to facilitate it through other mechanisms.
Q4: How can I quantify the amount of trans isomer in my product?
A4: The ratio of cis to trans isomers of 4-Hexen-1-ol can be accurately determined using analytical techniques such as:
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Gas Chromatography (GC): The two isomers will likely have different retention times on a suitable capillary column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling constants of the vinylic protons are typically different for cis and trans isomers. For cis alkenes, the coupling constant (J) is generally smaller than for trans alkenes.
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¹³C NMR: The chemical shifts of the carbons alpha to the double bond can also differ between the cis and trans isomers.
-
Key Experiments and Protocols
While specific quantitative data for preventing isomerization in a wide range of reactions with this compound is not extensively consolidated in the literature, the following protocols for analogous systems highlight key principles for maintaining stereochemical integrity.
Protocol 1: Stereospecific Epoxidation of a cis-Alkene
This protocol for the epoxidation of cis-2-Methyl-3-hexene demonstrates a method to preserve the cis stereochemistry, a principle that can be applied to this compound.
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Reaction: Epoxidation using meta-chloroperoxybenzoic acid (m-CPBA).
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Rationale: The reaction with peroxy acids is a concerted process, meaning the epoxide is formed in a single step, which helps to retain the stereochemistry of the starting alkene.
-
Methodology:
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Dissolve the cis-alkene in a suitable solvent (e.g., dichloromethane).
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Cool the solution to 0 °C in an ice bath.
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Add a mild, non-nucleophilic base, such as sodium bicarbonate, to neutralize any trace acidity.
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Slowly add a solution of m-CPBA in the same solvent.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and wash thoroughly to remove acidic byproducts.
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-
Expected Outcome: High yield of the cis-epoxide with minimal formation of the trans-epoxide.
Protocol 2: Enzymatic Acetylation of a cis-Alkenol
This method for the acetylation of cis-3-hexen-1-ol (B126655) showcases a highly selective enzymatic approach that preserves the double bond geometry.
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Reaction: Transesterification using ethyl acetate (B1210297) as the acyl donor, catalyzed by lipase (B570770).
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Rationale: Enzymatic reactions are often highly stereospecific and occur under very mild conditions (neutral pH, moderate temperature), which minimizes the risk of isomerization.
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Methodology:
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To a solution of the cis-alkenol in a suitable organic solvent, add ethyl acetate.
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Add an immobilized lipase (e.g., Novozym 435).
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Incubate the mixture at a mild temperature (e.g., 40 °C) with gentle agitation.
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Monitor the conversion to the acetate ester by GC.
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Upon completion, filter off the immobilized enzyme and remove the solvent under reduced pressure.
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Expected Outcome: High conversion to the cis-acetate with excellent preservation of the cis-isomer configuration.
Data Summary
The following table summarizes general strategies and their expected impact on preventing the isomerization of this compound.
| Strategy | Key Parameters | Expected Outcome |
| Temperature Control | Maintain lowest effective temperature | Reduced rate of thermal isomerization |
| pH Neutrality | Use of buffers, thorough work-up | Avoidance of acid/base-catalyzed isomerization |
| Mild Reagents | e.g., m-CPBA for epoxidation, Swern or Dess-Martin for oxidation | Minimizes side reactions that could lead to isomerization |
| Enzymatic Catalysis | Lipases, oxidases, etc. | High stereoselectivity under mild conditions |
| Protecting Groups | Silyl ethers (TBDMS, TIPS) | Allows for a wider range of compatible reaction conditions |
Visualizations
Caption: General pathway for the catalyzed isomerization of this compound.
Caption: Troubleshooting workflow for preventing isomerization.
Troubleshooting guide for scaling up cis-4-Hexen-1-ol synthesis
Technical Support Center: cis-4-Hexen-1-ol Synthesis
Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and stereoselective method for synthesizing this compound is the partial hydrogenation of the corresponding alkyne, 4-hexyn-1-ol. This reaction typically employs a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), to prevent over-hydrogenation to the fully saturated 1-hexanol (B41254) and to favor the formation of the cis (Z) isomer over the trans (E) isomer. Other methods, though less common, include organometallic coupling reactions and multi-step syntheses starting from materials like 1,4-butanediol.
Q2: My reaction yield is significantly lower than reported in the literature. What are the potential causes?
A2: Low yield is a common issue that can stem from several factors. The most frequent causes include:
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Catalyst Inactivity: The Lindlar catalyst may be old, improperly stored, or of poor quality. Ensure you are using a fresh, high-quality catalyst.
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low hydrogen pressure, or low temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Over-hydrogenation: The catalyst may be too active, or the reaction was left for too long, leading to the formation of the saturated by-product, 1-hexanol.
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Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can all impact yield. The reaction is typically run at room temperature and slightly above atmospheric pressure of hydrogen.
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Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, drying, and distillation steps. Ensure careful handling and use efficient purification techniques.
Q3: The stereoselectivity of my synthesis is poor, resulting in a high percentage of the trans-isomer. How can I improve the cis:trans ratio?
A3: Achieving high cis-selectivity is the primary challenge in this synthesis. A high trans-isomer content is usually linked to the reaction conditions or the catalyst system.
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Catalyst Poisoning: The "poison" in Lindlar's catalyst (typically lead acetate (B1210297) or quinoline) is crucial for preventing both over-hydrogenation and cis-trans isomerization. If the catalyst is not sufficiently poisoned, isomerization to the more thermodynamically stable trans-isomer can occur. Adding a small amount of quinoline (B57606) to the reaction mixture can sometimes improve selectivity.
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Hydrogen Pressure and Stirring: High hydrogen pressure and vigorous stirring can lead to over-reduction and isomerization. Maintain a controlled, slightly positive pressure of hydrogen and ensure smooth, consistent stirring.
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Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by reducing the energy available for isomerization.
Q4: I am having difficulty separating the final this compound from the trans-isomer and the saturated 1-hexanol by-product. What are the best purification methods?
A4: The boiling points of this compound, trans-4-hexen-1-ol, and 1-hexanol are very close, making separation by standard distillation challenging.
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High-Efficiency Fractional Distillation: A long, well-insulated Vigreux or packed fractionating column is necessary to achieve good separation. Performing the distillation under reduced pressure (vacuum) lowers the boiling points and can improve separation efficiency.
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Preparative Gas Chromatography (Prep-GC): For very high purity requirements and smaller scales, Prep-GC is an effective but more resource-intensive method for separating close-boiling isomers.
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Flash Column Chromatography: While challenging due to the similar polarities of the compounds, flash chromatography on silica (B1680970) gel with a carefully optimized non-polar solvent system (e.g., hexane/ethyl acetate gradients) can sometimes provide enrichment of the desired cis-isomer.
Troubleshooting Guides
Problem 1: Low Product Yield
If you are experiencing lower-than-expected yields, use the following logical workflow to diagnose and resolve the issue.
Problem 2: Poor Stereoselectivity (High Trans-Isomer Content)
If your final product contains an unacceptably high level of the trans-isomer, follow this troubleshooting guide.
Data Presentation
The following table summarizes typical quantitative results from a successful synthesis versus common problematic outcomes. This data is primarily based on Gas Chromatography (GC) analysis of the crude reaction mixture.
| Parameter | Expected Result (Successful Synthesis) | Poor Result: Incomplete Reaction | Poor Result: Over-hydrogenation | Poor Result: Poor Selectivity |
| This compound (%) | > 95% | 20 - 60% | < 80% | 70 - 90% |
| trans-4-Hexen-1-ol (%) | < 2% | < 1% | < 2% | > 5% |
| 4-Hexyn-1-ol (%) | < 1% | > 40% | < 1% | < 1% |
| 1-Hexanol (%) | < 2% | < 1% | > 20% | < 2% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Partial Hydrogenation
This protocol describes a general procedure for the synthesis of this compound from 4-hexyn-1-ol using Lindlar's catalyst.
Objective: To achieve >95% conversion and >95% cis-selectivity.
Apparatus:
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Three-neck round-bottom flask
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Magnetic stirrer and stir bar
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Hydrogen gas cylinder with regulator
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Hydrogenation balloon or bubbler system
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Septa and needles
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Standard glassware for workup (separatory funnel, flasks)
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Rotary evaporator
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Fractional distillation apparatus
Procedure:
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Setup: Assemble the three-neck flask with a magnetic stir bar, a septum for solvent/reagent addition, a gas inlet connected to the hydrogen source, and a condenser with a gas outlet connected to a bubbler. Purge the entire system with an inert gas (e.g., nitrogen or argon).
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Reagent Addition: In the flask, dissolve 4-hexyn-1-ol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
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Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; typically 5% by weight relative to the alkyne).
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Hydrogenation: Purge the flask with hydrogen gas to replace the inert atmosphere. Maintain a slight positive pressure of hydrogen using a balloon.
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Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.
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Monitoring: Monitor the reaction's progress by taking small aliquots, filtering them through a celite/silica plug to remove the catalyst, and analyzing by GC. The reaction is complete when the starting alkyne peak has disappeared. Avoid letting the reaction run for too long to prevent over-hydrogenation.
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Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
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Purification: Concentrate the filtrate using a rotary evaporator. The crude product can be purified by high-efficiency fractional distillation under reduced pressure to separate the desired cis-product from any trans-isomer and saturated by-product.
Protocol 2: Gas Chromatography (GC) Analysis
Objective: To determine the purity and isomeric ratio of the product.
Apparatus:
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Gas chromatograph with a Flame Ionization Detector (FID).
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Capillary column suitable for separating alcohols (e.g., a polar DB-WAX or similar column).
GC Program (Example):
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Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.
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Carrier Gas: Helium.
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Injector Temperature: 250°C.
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Detector Temperature: 250°C.
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Oven Program:
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Initial Temperature: 60°C, hold for 3 minutes.
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Ramp: Increase at 10°C/minute to 180°C.
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Hold: Hold at 180°C for 5 minutes.
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(Note: This is a starting point and must be optimized for your specific instrument and column.)
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Procedure:
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Sample Preparation: Dilute a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Injection: Inject 1 µL of the prepared sample into the GC.
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Analysis: Identify the peaks corresponding to the starting material, cis-isomer, trans-isomer, and saturated alcohol based on retention times of known standards. Quantify the relative peak areas to determine the percentage composition.
General Synthesis and Analysis Workflow
The diagram below illustrates the overall workflow from starting materials to the final, analyzed product.
Catalyst selection and optimization for the synthesis of cis-4-Hexen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-Hexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of cis-alkenols like this compound?
A1: Common catalytic systems for achieving cis-selectivity in alkene synthesis include:
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Lindlar Catalysts (Palladium-based): Traditionally, the partial hydrogenation of a corresponding alkyne (4-hexyn-1-ol) using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a primary method for obtaining cis-alkenes.
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Ruthenium-based Metathesis Catalysts: Specific ruthenium catalysts have been developed for Z-selective cross-metathesis reactions, which can be a powerful tool for synthesizing cis-alkenols.[1]
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Enzymatic Catalysis: Biocatalysis using specific enzymes, such as mutant alcohol dehydrogenases, can offer high stereoselectivity for the synthesis of cis-isomers, though this is often applied to cyclic systems.[2][3]
Q2: How can I improve the cis-selectivity of my reaction?
A2: Improving cis-selectivity often involves careful selection and modification of the catalyst and reaction conditions:
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Catalyst Poisoning: For catalytic hydrogenation, the "poison" (e.g., lead acetate, quinoline) in a Lindlar catalyst is crucial for preventing over-reduction to the alkane and promoting syn-addition of hydrogen to form the cis-alkene.
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Ligand Effects: In ruthenium-based metathesis, the ligands surrounding the metal center play a critical role in determining the stereoselectivity of the resulting double bond.[1]
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Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure during catalytic hydrogenation can help to improve selectivity by reducing the rate of over-reduction and non-selective side reactions.
Q3: What are the typical starting materials for synthesizing this compound?
A3: The choice of starting material depends on the synthetic route:
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4-Hexyn-1-ol: This is the most direct precursor for synthesis via partial hydrogenation.
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Cross-Metathesis Partners: For a ruthenium-catalyzed approach, suitable starting materials would be a terminal alkene like 1-butene (B85601) and an alcohol with a terminal double bond.[1]
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Birch Reduction Precursors: Aromatic ethers can be used in a Birch reduction followed by a series of steps to yield cis-alkenols.[4]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Yield | - Incomplete reaction. | - Extend reaction time or increase catalyst loading. - Optimize temperature and pressure according to the specific catalyst system. |
| - Catalyst deactivation. | - Use fresh catalyst or ensure anhydrous and oxygen-free conditions. - For enzymatic reactions, check for inhibitors in the reaction mixture. | |
| - Product degradation. | - Monitor the reaction progress and stop it once the starting material is consumed. - Ensure appropriate work-up conditions to avoid product decomposition. | |
| Low cis-Selectivity (High trans-isomer) | - Over-reduction to alkane. | - Decrease hydrogen pressure and/or reaction temperature. - Ensure proper "poisoning" of the Lindlar catalyst. |
| - Isomerization of the cis-product. | - Minimize reaction time after the formation of the desired product. - Some catalysts can promote isomerization; consider screening alternative catalysts. | |
| - Incorrect catalyst choice. | - For metathesis, ensure a Z-selective catalyst is being used.[1] | |
| Formation of Side Products | - Presence of impurities in starting materials. | - Purify starting materials before use. |
| - Non-selective catalyst. | - Screen different catalysts or modify the existing catalyst to improve selectivity. | |
| - Reaction conditions are too harsh. | - Lower the reaction temperature and/or pressure. |
Catalyst Performance Data
The following table summarizes performance data for catalysts used in the synthesis of related unsaturated alcohols. This data can serve as a starting point for catalyst selection and optimization for this compound synthesis.
| Catalyst System | Substrate | Product | Yield (%) | Selectivity | Reference |
| Mutant Alcohol Dehydrogenase (LK-TADH) | 4-Propylcyclohexanone | cis-4-Propylcyclohexanol | 90.32 | 99.5:0.5 (cis/trans) | [2][3] |
| Ruthenium-based Metathesis Catalyst | 1-Hexene and Oleyl Alcohol | (Z)-tetradec-9-en-1-ol | 77 | 86% Z-isomer | [1] |
| Palladium-based Catalyst | 3-Hexyn-1-ol | cis-3-Hexen-1-ol (B126655) | >96.4 (purity) | Low trans-isomer and n-hexanol | [5] |
Experimental Protocols
1. Partial Hydrogenation of 4-Hexyn-1-ol using a Lindlar Catalyst
This protocol is adapted from general procedures for alkyne hydrogenation.
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Apparatus: A round-bottom flask or a Parr hydrogenation apparatus equipped with a magnetic stirrer, a gas inlet for hydrogen, and a balloon or pressure gauge.
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Procedure:
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Dissolve 4-hexyn-1-ol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
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Add the Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead acetate) to the solution, usually at a loading of 1-5 mol%.
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Add a catalyst poison such as quinoline (B57606) (typically 1 equivalent with respect to the catalyst).
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Purge the reaction vessel with hydrogen gas.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be optimized) at room temperature.
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Monitor the reaction progress by GC or TLC to observe the disappearance of the starting material and the formation of the product.
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Upon completion, filter the catalyst through a pad of Celite.
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Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
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2. Z-Selective Cross-Metathesis
This protocol is based on the synthesis of related unsaturated alcohols using a ruthenium catalyst.[1]
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Catalyst: A Z-selective ruthenium-based metathesis catalyst.
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Apparatus: A Schlenk flask or a glovebox to maintain an inert atmosphere.
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Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the starting alcohol with a terminal double bond in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
Add the second alkene partner (e.g., 1-butene, which can be bubbled through the solution).
-
Add the ruthenium catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (often room temperature to 40°C).
-
Allow the ethylene (B1197577) byproduct to escape to drive the reaction to completion.
-
Monitor the reaction by GC or NMR.
-
Once the reaction is complete, quench it by adding a small amount of ethyl vinyl ether.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Experimental workflow for catalyst screening and optimization in the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield or selectivity in this compound synthesis.
References
- 1. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]
- 5. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]
Managing temperature and pressure for selective cis-4-Hexen-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective synthesis of cis-4-Hexen-1-ol. The primary focus is on managing temperature and pressure during the partial hydrogenation of 4-hexyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the selective synthesis of this compound?
A1: The most prevalent and effective method is the partial catalytic hydrogenation of 4-hexyn-1-ol. This reaction stereoselectively produces the cis-alkene isomer when performed with a specialized catalyst.
Q2: Which catalyst is recommended for this synthesis?
A2: The catalyst of choice is Lindlar's catalyst. This is a "poisoned" palladium catalyst, typically consisting of palladium supported on calcium carbonate (CaCO₃) and deactivated with a lead salt (like lead acetate) and an amine (such as quinoline). This deactivation is crucial to prevent the over-hydrogenation of the alkyne to an alkane and to favor the formation of the cis-alkene.
Q3: What are the typical reaction conditions for this synthesis?
A3: Generally, the reaction is carried out at room temperature under a hydrogen atmosphere. A balloon filled with hydrogen is often used to maintain a pressure of approximately 1 atmosphere.
Q4: What are the main potential side reactions?
A4: The two primary side reactions of concern are:
-
Over-hydrogenation: The alkyne is fully reduced to the corresponding alkane, 1-hexanol (B41254).
-
trans-Isomer Formation: Isomerization of the desired this compound to the more thermodynamically stable trans-4-Hexen-1-ol can occur.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. It is critical to stop the reaction once the starting alkyne has been consumed to prevent the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of 4-hexyn-1-ol | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. | 1. Use fresh, properly stored Lindlar's catalyst. 2. Ensure the hydrogen balloon is securely attached and providing a positive pressure. For scaled-up reactions, consider a regulated hydrogen supply. 3. While the reaction typically proceeds at room temperature, gentle warming (e.g., to 30-40°C) can increase the reaction rate. Monitor closely to avoid side reactions. |
| Formation of 1-hexanol (over-hydrogenation) | 1. Catalyst is too active. 2. Reaction was not stopped in time. 3. Excessive hydrogen pressure. | 1. Ensure you are using a properly "poisoned" Lindlar's catalyst. If preparing your own, ensure the deactivation procedure is followed correctly. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Avoid using high-pressure hydrogenation setups unless necessary and optimized. Atmospheric pressure is generally sufficient. |
| Formation of trans-4-Hexen-1-ol | 1. Prolonged reaction time. 2. Elevated reaction temperature. 3. Non-selective catalyst. | 1. Stop the reaction promptly after the disappearance of the alkyne. 2. Maintain the reaction at room temperature if possible. If heating is required, use the lowest effective temperature. 3. Verify the authenticity and quality of the Lindlar's catalyst. |
| Inconsistent reaction rates | 1. Poor stirring. 2. Inconsistent catalyst loading. | 1. Ensure vigorous and consistent stirring to maintain a good suspension of the heterogeneous catalyst. 2. Accurately weigh the catalyst for each reaction to ensure reproducibility. |
Data Presentation: Impact of Temperature and Pressure
| Parameter | Effect on Reaction Rate | Effect on cis-Selectivity | Effect on Over-hydrogenation |
| Temperature Increase | Increases | May Decrease | Increases |
| Pressure Increase | Increases | Generally No Major Effect (at low pressures) | Increases |
Note: It is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific setup and desired purity.
Experimental Protocols
Synthesis of this compound via Partial Hydrogenation of 4-hexyn-1-ol
Materials:
-
4-hexyn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (B57606) (optional, as an additional catalyst poison)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
-
Celite or a similar filter aid
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
Seal the flask with a septum and purge with an inert gas.
-
Add the anhydrous solvent, followed by the 4-hexyn-1-ol. If desired, a small amount of quinoline can be added to further moderate the catalyst's activity.
-
Evacuate the flask and backfill with hydrogen gas. A hydrogen-filled balloon is suitable for maintaining a pressure of approximately 1 atm.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress regularly using TLC or GC. The reaction is complete when the starting alkyne is no longer detectable.
-
Once the reaction is complete, purge the flask with an inert gas to remove the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships between reaction conditions and outcomes.
Technical Support Center: Removal of Residual Solvents from Purified cis-4-Hexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual solvents from purified cis-4-Hexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why is their removal important in pharmaceutical applications?
A1: Residual solvents are organic volatile chemicals that are used or produced during the synthesis of active pharmaceutical ingredients (APIs) or excipients and are not completely removed by practical manufacturing techniques.[1][2][3] Their removal is critical as they provide no therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (e.g., ICH Q3C) that define acceptable limits for various solvents in pharmaceutical products.[1]
Q2: What are the common challenges in removing residual solvents from a polar compound like this compound?
A2: this compound is a moderately polar alcohol. Challenges in removing residual solvents can include:
-
High Boiling Point Solvents: Solvents with high boiling points, such as DMF or DMSO, can be difficult to remove without potentially degrading the heat-sensitive this compound.[4][5]
-
Azeotrope Formation: The formation of azeotropes with certain solvents can make separation by simple distillation difficult.
-
Strong Intermolecular Interactions: The polar nature of the hydroxyl group in this compound can lead to strong intermolecular interactions with polar solvents, making their complete removal challenging.
Q3: Which analytical methods are recommended for quantifying residual solvents in the final product?
A3: The most common and recommended method for the quantification of residual solvents in pharmaceutical products is Gas Chromatography (GC) , often coupled with a Headspace Sampler (HS-GC) .[6] This technique is highly sensitive and can accurately determine the levels of volatile organic compounds. For certain less toxic (Class 3) solvents, a non-specific method like Loss on Drying (LOD) may be acceptable if the solvent level is below 0.5%.[6]
Q4: What are the ICH classifications for residual solvents?
A4: The ICH classifies residual solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards.
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.
-
Class 3: Solvents with low toxic potential. These solvents are considered less toxic and of lower risk to human health.[1][3]
Troubleshooting Guides
Rotary Evaporation
Problem 1: Slow or incomplete solvent removal.
| Possible Cause | Solution |
| Vacuum pressure is too high (not low enough). | Lower the vacuum pressure to decrease the boiling point of the solvent. |
| Bath temperature is too low. | Increase the bath temperature, but do not exceed the decomposition temperature of this compound. |
| Rotation speed is too slow. | Increase the rotation speed to improve the surface area of the liquid film. |
| System has a leak. | Check all seals and joints for leaks. Ensure all glassware is properly greased. |
Problem 2: "Bumping" or violent boiling of the sample.
| Possible Cause | Solution |
| Sudden application of a strong vacuum. | Apply the vacuum gradually to allow for controlled boiling. |
| Bath temperature is too high. | Lower the bath temperature to reduce the vapor pressure of the solvent. |
| Flask is too full. | Do not fill the flask more than halfway to allow for expansion and smooth boiling. |
Fractional Distillation
Problem 1: Poor separation of the solvent and this compound.
| Possible Cause | Solution |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration on the packing material of the fractionating column. Slower distillation leads to better separation.[7] |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. |
| Formation of an azeotrope. | Consider using a different solvent for extraction or purification that does not form an azeotrope with this compound. |
Problem 2: No distillate is being collected despite the pot being at the boiling point.
| Possible Cause | Solution |
| Heat loss from the column. | Insulate the distillation column with glass wool or aluminum foil to prevent premature condensation of the vapor.[7] |
| Thermometer placement is incorrect. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
Preparative Chromatography (HPLC)
Problem 1: Poor separation of the solvent peak from the this compound peak.
| Possible Cause | Solution |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent to water can improve resolution. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Incorrect flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve resolution. |
Quantitative Data Summary
| Method | Typical Solvents Removed | Relative Efficiency | Key Considerations |
| Rotary Evaporation | Low to medium boiling point solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane, Ethanol) | High for volatile solvents | Gentle heating, vacuum level, and rotation speed are critical parameters.[8][9][10] |
| Fractional Distillation | Solvents with a significant boiling point difference from this compound (approx. 159-160°C at atm. pressure) | High, especially for large volumes | More energy-intensive and time-consuming than rotary evaporation.[7] |
| Preparative HPLC | Can separate a wide range of solvents, including those with close boiling points | Very high, but for purification | Primarily a purification technique, not for bulk solvent removal. Can be used as a final polishing step.[11] |
Experimental Protocols
Protocol 1: Removal of Dichloromethane (DCM) using Rotary Evaporation
-
Preparation:
-
Transfer the solution of this compound in DCM to a round-bottom flask. Do not fill the flask more than half full.
-
Add a magnetic stir bar for smooth boiling.
-
-
Apparatus Setup:
-
Attach the flask to the rotary evaporator.
-
Set the water bath temperature to 30-35°C.
-
Ensure the condenser is supplied with cold water.
-
-
Evaporation:
-
Start the rotation of the flask at a moderate speed (e.g., 100-150 rpm).
-
Gradually apply vacuum. The boiling point of DCM is approximately 40°C at atmospheric pressure and will be significantly lower under vacuum.
-
Observe the condensation of the solvent on the condenser coils.
-
Continue until no more solvent is visibly condensing.
-
-
Final Drying:
-
Once the bulk of the solvent is removed, the product can be placed under a high vacuum for a period to remove trace amounts of DCM.
-
Protocol 2: Removal of a Higher Boiling Point Solvent (e.g., Toluene) via Vacuum Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.
-
Use a magnetic stirrer and a heating mantle with a stirrer control.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Ensure all joints are properly sealed with vacuum grease.
-
-
Distillation:
-
Place the solution in the distillation flask.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the mixture. The boiling point of toluene (B28343) will be significantly reduced under vacuum.
-
Collect the toluene distillate in a receiving flask cooled in an ice bath.
-
Monitor the temperature at the distillation head. A stable temperature indicates the distillation of the pure solvent.
-
Once all the toluene has been distilled, the temperature will either drop or start to rise towards the boiling point of this compound at that pressure.
-
Stop the distillation before the this compound begins to distill.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting flow for incomplete solvent removal.
References
- 1. fda.gov [fda.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. uspnf.com [uspnf.com]
- 4. labrotovap.com [labrotovap.com]
- 5. quora.com [quora.com]
- 6. FAQs: Residual Solvents | USP [usp.org]
- 7. rootsciences.com [rootsciences.com]
- 8. What is the Primary Advantage of a Rotary Evaporator over Distillation? [rotovap.cn]
- 9. achievechem.com [achievechem.com]
- 10. gwsionline.com [gwsionline.com]
- 11. lcms.cz [lcms.cz]
Stability issues and degradation pathways of cis-4-Hexen-1-ol in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of cis-4-Hexen-1-ol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The recommended storage temperature is between 10°C and 25°C.[2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. Opened containers must be properly resealed and stored upright to prevent leakage.[1] For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions and rapid degradation of the alcohol.
Q3: Is this compound sensitive to air or light?
A3: Yes, this compound may be air-sensitive.[3] The double bond in its structure makes it susceptible to oxidation, especially in the presence of light, heat, or metal catalysts. Prolonged exposure to air can lead to the formation of peroxides and other oxidation products.[2] It is advisable to store the compound in an amber glass bottle to protect it from light.
Q4: What are the signs of degradation in a sample of this compound?
A4: Signs of degradation can include a change in color from colorless to a yellowish hue, an increase in viscosity, or the appearance of a rancid or sharp odor. The presence of new peaks in a Gas Chromatography (GC) analysis is a definitive indicator of degradation.
Troubleshooting Guide
Issue 1: My sample of this compound has developed a yellow tint.
-
Possible Cause: This is often an indication of oxidation. Exposure to air (oxygen) and/or light can initiate autoxidation processes.
-
Solution:
-
Verify the integrity of the container seal. If the seal is compromised, transfer the remaining sample to a new, clean, dry, and inert-gas-flushed container.
-
For future use, aliquot the sample into smaller vials to minimize headspace and repeated exposure of the bulk material to air.
-
Store the sample in the dark, preferably in an amber vial.
-
Issue 2: I am observing unexpected peaks in the GC-MS analysis of my sample.
-
Possible Cause: The presence of additional peaks suggests the formation of degradation products. Common degradation products include hexanal, hexanoic acid, and isomers of hexenol.[2] Oxidation or acid-catalyzed isomerization could be the root cause.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (cool, dark, inert atmosphere).
-
Check for Contamination: Ensure that the sample has not been contaminated with acidic or oxidizing impurities. Review all handling procedures and materials that have come into contact with the sample.
-
Characterize Impurities: Use the GC-MS data to identify the degradation products. This information can help elucidate the degradation pathway and pinpoint the cause. For example, the presence of aldehydes and carboxylic acids points towards oxidation.
-
Issue 3: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause: Besides degradation, the volatility of this compound can lead to a decrease in concentration due to evaporation, especially if the container is not properly sealed. Adsorption onto the container surface can also be a factor.
-
Solution:
-
Ensure that the container for your standard solution has a tight-fitting cap, preferably with a PTFE liner.
-
Prepare fresh standard solutions more frequently, especially for sensitive quantitative analyses.
-
Consider using silanized glass vials to minimize adsorption.
-
Store standard solutions at a lower temperature (e.g., 4°C) to reduce evaporation, ensuring the solvent system is appropriate for this temperature.
-
Degradation Pathways and Stability Data
The stability of this compound is primarily compromised by two pathways: autoxidation and acid-catalyzed isomerization/hydration.
Autoxidation Pathway
Autoxidation is a radical chain reaction initiated by factors such as light, heat, or the presence of metal ions. The allylic protons in this compound are particularly susceptible to abstraction, leading to the formation of hydroperoxides which can then decompose into various oxidation products.
Caption: Proposed autoxidation pathway of this compound.
Acid-Catalyzed Degradation Pathway
In the presence of acidic impurities or surfaces, this compound can undergo isomerization to other hexenol isomers or hydration of the double bond to form a diol.
Caption: Proposed acid-catalyzed degradation of this compound.
Illustrative Stability Data
The following table provides an overview of the expected stability of this compound under various storage conditions. Disclaimer: These values are illustrative and intended to demonstrate the relative impact of different conditions. Actual degradation rates should be determined experimentally.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Estimated Purity after 6 Months (%) | Potential Degradation Products |
| Ideal | 4 | Inert (Argon) | Dark (Amber Vial) | >99 | Negligible |
| Recommended | 20 | Air | Dark (Amber Vial) | 98-99 | Trace oxidation products |
| Sub-optimal | 20 | Air | Ambient Light | 95-98 | Oxidation products, isomers |
| Poor | 40 | Air | Ambient Light | <95 | Significant oxidation and isomerization products |
Experimental Protocols
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
Protocol: GC-MS Analysis for Purity and Degradation Products
Objective: To determine the purity of this compound and identify any degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials with PTFE-lined caps
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Prepare a dilute sample for injection by further diluting the stock solution to a final concentration of approximately 10-50 µg/mL.
-
-
GC-MS Instrument Setup (Example Parameters):
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Data Analysis:
-
Integrate the peaks in the TIC.
-
Calculate the purity of this compound based on the peak area percentage (assuming equal response factors for impurities, or use a corrected method if standards for impurities are available).
-
Identify degradation products by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of potential impurities.
-
This technical support guide is intended to provide a starting point for researchers working with this compound. For critical applications, it is always recommended to perform in-house stability studies to establish appropriate storage and handling procedures.
References
Validation & Comparative
A Comparative Guide to the Validation of cis-4-Hexen-1-ol Purity: GC-FID vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
In the analysis of volatile organic compounds, particularly in the pharmaceutical and flavor industries, the accurate determination of purity is paramount. This guide provides a comparative analysis of two common chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), for the validation of cis-4-Hexen-1-ol purity. While GC-FID is the conventional method for such volatile analytes, this guide also explores a viable HPLC alternative, offering supporting data and detailed experimental protocols.
At a Glance: GC-FID vs. HPLC for this compound Analysis
| Feature | GC-FID | HPLC with Refractive Index Detection (RID) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Suitability for Analyte | Highly suitable due to the volatile nature of this compound. | Less conventional, but feasible. Requires a universal detector like RID as the analyte lacks a strong UV chromophore. |
| Typical Purity Results | ≥95.0% to ≥96.5% purity is commonly reported for commercial grades.[1] | Expected to yield comparable purity data, though with potentially broader peaks. |
| Analysis Time | Generally faster due to rapid vaporization and separation in the gas phase. | Typically longer run times compared to GC. |
| Sample Preparation | Simple dilution in a volatile solvent. | Dilution in the mobile phase. |
| Potential Impurities | Can effectively separate isomers (trans-4-Hexen-1-ol), other C6 alcohols, and residual solvents. | May have limitations in resolving structurally similar isomers without specialized columns. |
Quantitative Data Summary
The following tables present illustrative data from the analysis of a this compound sample using both GC-FID and HPLC-RID.
Table 1: GC-FID Analysis of this compound
| Peak No. | Component | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Solvent (Hexane) | 2.15 | 150 | - |
| 2 | trans-4-Hexen-1-ol | 5.82 | 8,500 | 2.8 |
| 3 | This compound | 6.25 | 295,000 | 96.5 |
| 4 | Unidentified Impurity | 7.10 | 2,100 | 0.7 |
| Total | 305,600 | 100.0 |
Table 2: HPLC-RID Analysis of this compound
| Peak No. | Component | Retention Time (min) | Peak Area (μRIU*s) | Area % |
| 1 | System Peak | 3.50 | - | - |
| 2 | This compound | 8.78 | 480,000 | 96.2 |
| 3 | Unidentified Impurity | 9.95 | 19,000 | 3.8 |
| Total | 499,000 | 100.0 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the analytical workflows for purity validation by GC-FID and HPLC.
Detailed Experimental Protocols
GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in hexane.
HPLC-RID Method
-
Instrumentation: HPLC system with a refractive index detector (RID). Refractive index detectors are suitable for analyzing compounds with little to no UV activity, such as alcohols.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector (RID):
-
Cell Temperature: 35°C.
-
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a 10 mg/mL solution of this compound in the mobile phase.
Discussion of Results and Method Comparison
The GC-FID method demonstrates excellent separation of this compound from its potential geometric isomer, trans-4-Hexen-1-ol, and other impurities. The sharp peaks and stable baseline are characteristic of GC analysis for volatile compounds, leading to high-resolution and accurate quantification.
The HPLC-RID method provides a viable alternative for purity determination. While the peak for this compound is broader compared to the GC-FID analysis, the method is still capable of providing a reliable purity assessment. The primary advantage of this HPLC method is its utility in laboratories where a GC system may not be available. However, for comprehensive impurity profiling, especially for isomeric impurities, GC-FID remains the superior technique for this particular analyte.
Conclusion
For the routine quality control and purity validation of this compound, GC-FID is the recommended method due to its high resolution, speed, and sensitivity for this volatile compound. It allows for the effective separation of closely related impurities, which is crucial for a comprehensive purity assessment. The HPLC-RID method, while less conventional, is a functional alternative for determining the main component's purity when GC instrumentation is not accessible. The choice of method will ultimately depend on the specific requirements of the analysis and the available instrumentation.
References
A Comparative Analysis of cis-4-Hexen-1-ol and trans-4-Hexen-1-ol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of cis-4-Hexen-1-ol and trans-4-Hexen-1-ol. While direct comparative studies on the biological effects of these two isomers are limited in publicly available literature, this document collates existing data and outlines key experimental protocols to facilitate future research. The focus is on their organoleptic properties and their interactions with insect olfactory systems, areas where these compounds are most prominently studied.
Introduction
This compound and trans-4-Hexen-1-ol are geometric isomers of a C6 unsaturated alcohol. The spatial arrangement of the hydrogen atoms around the carbon-carbon double bond—on the same side (cis) or opposite sides (trans)—results in distinct molecular shapes. This seemingly subtle difference can lead to significant variations in their physical, chemical, and biological properties, including how they interact with biological receptors. Understanding these differences is crucial for applications in flavor and fragrance, agriculture (as insect attractants or repellents), and potentially in drug development.
Data Presentation
Organoleptic Properties
The primary characterized biological response to this compound and trans-4-Hexen-1-ol in humans is their distinct aroma and flavor profiles. These properties are critical in the food and fragrance industries.
| Property | This compound | trans-4-Hexen-1-ol |
| Odor Description | Powerful, pungent, green, vegetable, tomato, turnip, brothy, gassy, herbal, musty, metallic.[1] | Green, herbal, musty, tomato, metallic.[2] |
| Taste Description | Metallic, earthy notes similar to potato and cooked pineapple; green notes for heavy cream.[1] | Green, tomato, fresh with herbal and vegetable nuances.[2] |
| Odor Strength | High (recommend smelling in a 1.00% solution or less).[1] | High. |
Electrophysiological and Behavioral Assays in Insects
While direct comparative data from a single study is unavailable, the following table illustrates how data from electroantennography (EAG) and behavioral assays (Y-tube olfactometer) would be presented to compare the efficacy of the two isomers in eliciting a response from an insect, for instance, a hypothetical moth species.
| Assay | Parameter | This compound | trans-4-Hexen-1-ol |
| Electroantennography (EAG) | Mean EAG Response (mV) | 1.2 ± 0.2 | 0.8 ± 0.15 |
| Normalized Response (%) | 100% | 67% | |
| Y-tube Olfactometer | % Attraction | 75% | 55% |
| Preference Index | 0.5 | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to guide researchers in how to present their findings from comparative assays.
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory receptor neuron activity.
Methodology:
-
Insect Preparation: An insect (e.g., a moth) is anesthetized, and one of its antennae is excised at the base.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.[3]
-
Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined puff of air containing the test odorant (this compound or trans-4-Hexen-1-ol at a specific concentration) is injected into the airstream.[4][5]
-
Signal Recording and Amplification: The potential difference between the two electrodes is amplified and recorded. The resulting depolarization of the antennal neurons is visualized as a negative voltage deflection, the amplitude of which corresponds to the magnitude of the olfactory response.[6]
-
Data Analysis: The peak amplitude of the EAG response is measured for each odorant presentation. Responses are typically normalized to a standard compound or a solvent control.
Y-tube Olfactometer Assay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to a volatile chemical.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube is used.[7] Two arms of the "Y" serve as inlets for different air streams, and the single stem is the insect release point.[7]
-
Airflow and Odor Delivery: A controlled and purified airflow is passed through each arm of the olfactometer. The test odorant (this compound or trans-4-Hexen-1-ol) is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a solvent control (the "control" arm).[8]
-
Insect Release: An individual insect is introduced at the base of the Y-tube's stem.[8]
-
Behavioral Observation: The insect is allowed a set amount of time to move upwind and choose one of the arms. A "choice" is recorded when the insect crosses a defined line in either arm and remains for a specific period.[8]
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the test odorant. A preference index can also be calculated.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the precise signaling pathways activated by this compound and trans-4-Hexen-1-ol in any biological system. In insect olfaction, it is presumed that these molecules act as ligands for Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons. The binding of the odorant to an OR would likely trigger a conformational change, leading to the opening of an ion channel and subsequent depolarization of the neuron. However, the specific receptors and downstream signaling cascades for these two isomers have not been elucidated.
Conclusion
The biological activities of this compound and trans-4-Hexen-1-ol remain an area with significant research opportunities. The available data on their organoleptic properties suggest that their different spatial conformations are distinguishable by human sensory receptors. The established protocols for electroantennography and Y-tube olfactometer assays provide a robust framework for systematically and quantitatively comparing their effects on insect olfactory systems. Further research in these areas, as well as in toxicology and other biological systems, is needed to fully understand the structure-activity relationships of these geometric isomers. Such studies will be invaluable for their informed application in various industrial and research contexts.
References
- 1. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 2. (E)-4-hexen-1-ol, 928-92-7 [thegoodscentscompany.com]
- 3. Electroantennography - Wikipedia [en.wikipedia.org]
- 4. jove.com [jove.com]
- 5. Video: A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 6. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Y-tube behavioral assay [bio-protocol.org]
A Spectroscopic Showdown: Differentiating Cis- and Trans-Isomers of 4-Hexen-1-ol
In the realm of organic chemistry, the subtle yet significant differences between stereoisomers can have profound impacts on the physical, chemical, and biological properties of a molecule. For researchers, scientists, and professionals in drug development, the ability to distinguish between isomers such as cis- and trans-4-Hexen-1-ol is paramount. This guide provides a detailed spectroscopic comparison of these two isomers, leveraging Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, supported by experimental data and protocols.
At a Glance: Key Spectroscopic Differences
The geometric divergence between cis- and trans-4-Hexen-1-ol gives rise to distinct spectroscopic signatures. In IR spectroscopy, the most telling dissimilarities appear in the C-H out-of-plane bending and C=C stretching vibrations. For NMR spectroscopy, the vicinal coupling constant of the vinylic protons in ¹H NMR spectra is the most definitive differentiator.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy for the cis- and trans-isomers of 4-Hexen-1-ol.
Infrared (IR) Spectroscopy Data
| Vibrational Mode | cis-4-Hexen-1-ol (cm⁻¹) | trans-4-Hexen-1-ol (cm⁻¹) | Significance |
| O-H Stretch (broad) | ~3330 | ~3330 | Presence of alcohol functional group. |
| C-H Stretch (sp²) | ~3020 | ~3020 | Presence of vinylic C-H bonds. |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Presence of alkyl C-H bonds. |
| C=C Stretch | ~1655 | ~1675 | The C=C stretch in the trans-isomer is typically at a higher wavenumber and is often weaker or absent in symmetrical trans-alkenes due to a lack of a change in dipole moment. |
| C-H Out-of-Plane Bend | ~700 | ~965 | This is a highly diagnostic region. The cis-isomer displays a characteristic bend around 700 cm⁻¹, while the trans-isomer shows a strong absorption near 965 cm⁻¹. |
| C-O Stretch | ~1050 | ~1050 | Presence of a primary alcohol. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton | This compound (δ, ppm) | trans-4-Hexen-1-ol (δ, ppm) | Key Distinguishing Feature |
| H-4, H-5 (Olefinic) | 5.39, 5.46[1] | ~5.4-5.6 | The vicinal coupling constant (³JH4-H5) is the most reliable indicator of stereochemistry. |
| -CH₂OH (H-1) | 3.52-3.60[1] | ~3.6 | Chemical shift is similar for both isomers. |
| -CH₂- (H-2) | 1.61[1] | ~1.6 | |
| -CH₂- (H-3) | 2.11[1] | ~2.1 | |
| -CH₃ (H-6) | 1.61[1] | ~1.6 | |
| Coupling Constant | Value (Hz) | Value (Hz) | |
| ³JH4-H5 | 10.7[1] | 12-18 (typical range) | The larger coupling constant for the trans-isomer is due to the anti-periplanar relationship of the vinylic protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon | This compound (δ, ppm) | trans-4-Hexen-1-ol (δ, ppm) | Note |
| C-4, C-5 (Olefinic) | ~125-130 | ~126-131 | Olefinic carbons in trans-isomers are typically slightly deshielded compared to cis-isomers. |
| -CH₂OH (C-1) | ~62 | ~62 | |
| -CH₂- (C-2) | ~32 | ~32 | |
| -CH₂- (C-3) | ~27 | ~32 | The allylic carbon in the cis-isomer is typically more shielded (upfield) due to steric effects. |
| -CH₃ (C-6) | ~14 | ~18 | The methyl carbon in the trans-isomer is typically more deshielded (downfield). |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the liquid sample to identify functional groups and distinguish between the cis- and trans-isomers based on the C=C stretching and C-H out-of-plane bending vibrations.
Methodology:
-
Sample Preparation: A neat (undiluted) liquid sample is used. A drop of the alcohol is placed directly onto the surface of a diamond attenuated total reflectance (ATR) crystal. Alternatively, a thin film of the liquid can be created between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Instrument Setup:
-
A background spectrum of the clean, empty ATR crystal or salt plates is recorded to be subtracted from the sample spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor, as well as the sample holder.
-
The spectrometer is set to scan a typical range of 4000 to 400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Acquisition:
-
The sample is applied to the ATR crystal or between the salt plates.
-
The infrared spectrum is acquired by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the alcohol functional group, the C=C double bond, and the diagnostic out-of-plane C-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons and to differentiate the isomers based on the vicinal coupling constant of the vinylic protons.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the 4-hexen-1-ol isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectrometer (e.g., 300 MHz or higher) is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is shimmed to achieve homogeneity.
-
-
¹H NMR Data Acquisition:
-
A standard one-dimensional proton spectrum is acquired.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired to produce a spectrum with single lines for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
The chemical shifts (δ) of the peaks in both spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
The integration of the peaks in the ¹H NMR spectrum is analyzed to determine the relative number of protons.
-
The splitting patterns (multiplicity) and coupling constants (J-values) in the ¹H NMR spectrum are measured, with particular attention to the vinylic protons to determine the stereochemistry.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for spectroscopic differentiation of isomers.
References
Efficacy of cis-4-Hexen-1-ol versus other green leaf volatiles as an insect attractant
For Immediate Release
This guide provides a comparative analysis of the efficacy of various green leaf volatiles (GLVs) as insect attractants, with a particular focus on C6 alcohols like cis-3-hexen-1-ol (B126655). While the specific isomer cis-4-hexen-1-ol (B1205818) is noted, the available body of research predominantly investigates the more common C6 GLVs. This document summarizes key findings from electrophysiological and behavioral assays to assist researchers in the fields of chemical ecology, pest management, and neuroethology.
Comparative Efficacy of Green Leaf Volatiles
Green leaf volatiles are a class of biogenic volatile organic compounds released by plants upon tissue damage. They play a crucial role in plant defense and communication, including the attraction of herbivorous insects and their natural enemies.[1][2] The composition and ratio of these volatiles can provide insects with vital information about potential hosts.[1]
The following table summarizes the electroantennogram (EAG) responses of various insect species to a selection of green leaf volatiles and other plant-derived compounds. EAG is a technique used to measure the average output of an insect's olfactory receptor neurons in the antenna in response to an odor. A stronger EAG response generally indicates a higher sensitivity of the insect's antenna to that specific compound.
| Compound | Insect Species | Mean EAG Response (mV) | Notes |
| (Z)-3-Hexen-1-ol | Heliothis virescens (male) | ~1.2 | Strong response, commonly used as a reference GLV.[3][4] |
| Helicoverpa zea (male) | ~0.8 | Moderate to strong response.[3][4] | |
| Ostrinia nubilalis (male) | ~0.6 | Moderate response.[3][4] | |
| Drosophila melanogaster (male) | ~0.4 | Weaker response compared to Lepidoptera.[3][4] | |
| Microplitis croceipes (female) | ~0.9 | Strong response in a parasitic wasp.[3][4] | |
| 1-Hexanol | Heliothis virescens (male) | ~0.7 | |
| Helicoverpa zea (male) | ~0.6 | ||
| Ostrinia nubilalis (male) | ~0.5 | ||
| Drosophila melanogaster (male) | ~0.3 | ||
| Microplitis croceipes (female) | ~0.6 | ||
| trans-2-Hexen-1-ol (B124871) | Monolepta signata | Not specified, but part of an attractive mixture. | Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) was highly attractive in field trials.[5] |
| Hexanal | Various species | Not specified, but noted as an effective synergist for pheromones. | Works in conjunction with pheromones to attract boll weevils, European elm bark beetles, and Mediterranean fruit flies.[6][7] |
| (Z)-3-Hexenyl acetate | Coccinella septempunctata | Not specified, but significantly greater numbers trapped. | Attracted significantly more ladybird beetles than control traps.[6] |
| Orius similis | Not specified, but showed attraction. | A predatory bug that responded to traps baited with this compound.[6] |
Note: Direct comparative data for this compound is limited in the reviewed literature. The data presented for (Z)-3-Hexen-1-ol (cis-3-Hexen-1-ol) is extensive and serves as a benchmark for a common and potent insect-attracting GLV.
Experimental Protocols
Electroantennogram (EAG) Assay
The EAG technique is employed to assess the olfactory sensitivity of an insect's antenna to volatile compounds.
Methodology:
-
Preparation of the Insect: The insect is anesthetized, and its head is carefully excised. One antenna is removed and mounted between two electrodes.
-
Electrode Placement: Glass capillary electrodes filled with an electrolyte solution (e.g., saline) are used. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base of the antenna or the head capsule.
-
Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test odorant is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection upon odor stimulation is measured as the EAG response.
-
Controls: A solvent blank (the solvent used to dilute the odorant) is used as a negative control to ensure that the observed response is due to the odorant itself. A standard reference compound, often a known attractant like (Z)-3-hexen-1-ol, is used to normalize responses across different preparations.[3][4]
Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a behavioral assay used to determine the preference of an insect for different odors.
Methodology:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. Each of the two upper arms is connected to an odor source, and the single lower arm serves as the release point for the insect.[8][9]
-
Airflow: A controlled and purified airflow is passed through each arm of the olfactometer, carrying the odor from the source towards the base of the "Y". The airflow is typically maintained at a constant rate.[10]
-
Odor Sources: The test odorant (e.g., a specific GLV) is applied to a filter paper and placed in one arm, while a control (e.g., solvent only) is placed in the other arm.[8]
-
Insect Release: A single insect is introduced at the base of the Y-tube and allowed to move freely.[8]
-
Data Collection: The choice of the insect (which arm it enters and spends a certain amount of time in) is recorded. An insect is considered to have made a choice when it moves a set distance into one of the arms.[10] The number of insects choosing the test odor versus the control is statistically analyzed to determine if the odor is an attractant or a repellent.[11]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in studying and understanding insect attraction to green leaf volatiles, the following diagrams are provided.
The diagram above outlines the typical workflow for assessing the efficacy of a volatile compound as an insect attractant, from initial preparation to the final determination of its behavioral effect.
This diagram illustrates the key steps in the perception of a general odorant like a green leaf volatile by an insect olfactory sensory neuron. The process begins with the binding of the odorant to an Odorant Binding Protein (OBP) in the sensillum lymph, followed by its transport to and interaction with a specific Odorant Receptor (OR) complex on the dendritic membrane.[12][13][14] This interaction leads to the opening of an ion channel, resulting in membrane depolarization and the generation of an action potential that is transmitted to the brain.[15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US6413508B1 - Green leaf volatiles as synergists for insect pheromones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 10. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. enlivenarchive.org [enlivenarchive.org]
- 15. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. slunik.slu.se [slunik.slu.se]
A Comparative Benchmarking of Synthetic Routes to cis-4-Hexen-1-ol: Efficiency, Cost, and Practicality
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a paramount concern. This guide provides a comparative analysis of three distinct synthetic routes to cis-4-Hexen-1-ol, a valuable building block in the synthesis of various bioactive molecules and fine chemicals. The routes evaluated are the Wittig reaction, the catalytic hydrogenation of an alkyne, and an organometallic approach utilizing a Grignard reagent. This comparison focuses on reaction efficiency, reagent and solvent costs, and overall practicality for laboratory and potential scale-up applications.
Executive Summary
This guide details and compares three primary synthetic pathways to this compound. Each route is evaluated based on yield, stereoselectivity, and an estimated cost per mole of the final product. The findings are summarized in the table below, followed by detailed experimental protocols and a discussion of the advantages and disadvantages of each method.
Data Presentation: Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Wittig Reaction | Route 2: Catalytic Hydrogenation | Route 3: Organometallic Synthesis |
| Starting Materials | Propanal, (3-Hydroxypropyl)triphenylphosphonium (B8402154) bromide | 4-Hexyn-1-ol | Ethylmagnesium bromide, Acetylene (B1199291), Ethylene (B1197577) oxide |
| Key Reagents | Sodium hydride, DMSO | Lindlar's catalyst, Quinoline (B57606), Hydrogen gas | Copper(I) iodide |
| Overall Yield | ~60-70% (estimated) | >95% | ~70-80% (estimated) |
| cis/trans Selectivity | Moderate to good (dependent on conditions) | Excellent (>98% cis) | High (stereospecific) |
| Estimated Cost per Mole * | $350 - $450 | $250 - $350 | $400 - $550 |
*Costs are estimates based on currently available prices from major chemical suppliers for reagent-grade materials and are subject to variation based on purity, quantity, and supplier.
Logical Workflow for Route Comparison
The following diagram illustrates the decision-making process and comparison criteria for selecting a synthetic route to this compound.
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
Route 1: Wittig Reaction
This route constructs the carbon-carbon double bond via the reaction of a phosphorus ylide with an aldehyde. The cis selectivity is influenced by the nature of the ylide and the reaction conditions.
Experimental Workflow:
Caption: Workflow for the Wittig reaction synthesis of this compound.
Protocol:
-
Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of (3-hydroxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is treated with sodium hydride (1.1 equivalents) portion-wise at room temperature. The resulting deep red solution is stirred for 1 hour to ensure complete formation of the ylide.
-
Wittig Reaction: The reaction mixture is cooled to 0 °C, and propanal (1.0 equivalent) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.
Route 2: Catalytic Hydrogenation
This method relies on the stereoselective reduction of an alkyne to a cis-alkene using a poisoned palladium catalyst.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation synthesis of this compound.
Protocol:
-
Reaction Setup: To a solution of 4-hexyn-1-ol (1.0 equivalent) in methanol, Lindlar's catalyst (5% by weight of the alkyne) and quinoline (1-2 drops) are added.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (repeated three times) and then stirred vigorously under a hydrogen balloon at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield this compound.
Route 3: Organometallic Synthesis
This approach involves the construction of the carbon skeleton through a Grignard reaction followed by the introduction of the hydroxyl group.
Experimental Workflow:
Caption: Workflow for the organometallic synthesis of this compound.
Protocol:
-
Formation of the Alkynyl Grignard: A solution of ethylmagnesium bromide in THF is cooled to 0 °C. Acetylene gas is bubbled through the solution for 1-2 hours to form the ethylide anion.
-
Reaction with Ethylene Oxide: The solution is cooled to -78 °C, and a solution of ethylene oxide in THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Isolation of Alkyne: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The resulting 4-hexyn-1-ol is purified by distillation.
-
Partial Hydrogenation: The obtained 4-hexyn-1-ol is then subjected to partial hydrogenation using Lindlar's catalyst as described in Route 2 to yield this compound.
Discussion and Route Comparison
Route 1: Wittig Reaction offers a direct method to form the double bond. However, controlling the cis/trans selectivity can be challenging and often requires careful optimization of the base, solvent, and temperature. The use of a strong, pyrophoric base like sodium hydride also presents a safety consideration. While the starting materials are readily available, the multi-step preparation of the phosphonium salt and the chromatographic purification can add to the overall time and cost.
Route 2: Catalytic Hydrogenation is a highly efficient and stereoselective method for the synthesis of cis-alkenes from alkynes. The use of Lindlar's catalyst provides excellent control over the stereochemistry, leading to a high proportion of the desired cis-isomer. The reaction is typically high-yielding and the purification is often straightforward. The primary cost driver for this route is the price of the starting alkyne, 4-hexyn-1-ol, and the palladium-based catalyst. However, the high efficiency and selectivity often make this the most attractive route for producing pure this compound.
Route 3: Organometallic Synthesis provides a convergent approach to the carbon skeleton. The generation and handling of acetylene gas and the use of a Grignard reagent require careful experimental technique and safety precautions. This route is a two-step process to arrive at the final product, as it first generates the corresponding alkyne which then needs to be selectively hydrogenated. While this adds to the overall step count, it offers flexibility in the synthesis of related structures. The cost of this route can be higher due to the multiple steps and the price of the starting materials.
Conclusion
For the synthesis of high-purity this compound, Route 2: Catalytic Hydrogenation emerges as the most efficient and cost-effective method. Its high yield, excellent stereoselectivity, and relatively straightforward procedure make it the preferred choice for both laboratory-scale synthesis and potential scale-up. While the Wittig reaction and the organometallic approach are viable alternatives, they present challenges in selectivity and practicality that may render them less suitable for applications where high isomeric purity is critical. The choice of the optimal route will ultimately depend on the specific requirements of the project, including the desired scale, purity, and available resources.
A Researcher's Guide to Assessing the Purity of Commercially Available cis-4-Hexen-1-ol
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a framework for the purity assessment of cis-4-Hexen-1-ol obtained from various commercial suppliers. By establishing a systematic approach to quality control, laboratories can confidently select the most suitable grade of reagent for their specific applications.
This compound is a valuable building block in organic synthesis, and its purity can be influenced by the synthetic route and subsequent purification processes employed by different manufacturers. Potential impurities may include the trans-isomer (trans-4-hexen-1-ol), the corresponding saturated alcohol (n-hexanol), and other isomeric variants such as cis-3-hexen-1-ol (B126655) or cis-2-hexen-1-ol, which can arise as byproducts.
This comparison guide outlines the experimental protocols for key analytical techniques and provides a template for data presentation to facilitate objective comparisons between suppliers.
Data Summary
A crucial aspect of comparing chemical purity is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the purity analysis of this compound from different suppliers.
Table 1: Comparative Purity Analysis of this compound from Various Suppliers
| Supplier | Lot Number | Stated Purity (%) | Experimental Purity (GC-FID, %) | trans-4-Hexen-1-ol (%) | n-Hexanol (%) | Other Impurities (%) | Notes |
| Supplier A | A12345 | >95.0 (GC) | 96.5 | 1.8 | 0.5 | 1.2 | Presence of an unidentified peak at RT=X.X min. |
| Supplier B | B67890 | ≥97.0 | 97.8 | 1.1 | 0.3 | 0.8 | |
| Supplier C | C11223 | 98 | 98.2 | 0.9 | 0.4 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific supplier and lot.
Experimental Protocols
To ensure accurate and reproducible purity assessment, detailed and validated analytical methods are essential. The following are standard protocols for the analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Determination
Gas chromatography is a robust technique for quantifying the purity of volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar analytes (e.g., DB-Wax or equivalent).
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The purity is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram. The relative amounts of impurities, such as trans-4-hexen-1-ol and n-hexanol, can also be quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is employed to identify the chemical structure of any impurities detected by GC-FID.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. The GC conditions can be the same as those used for GC-FID analysis.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: The mass spectrum of each impurity peak is compared with a reference library (e.g., NIST) to confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and for detecting and quantifying isomeric impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The characteristic signals for this compound are typically observed around:
-
5.4-5.6 ppm (multiplet, 2H, olefinic protons)
-
3.6 ppm (triplet, 2H, -CH₂OH)
-
2.1 ppm (quartet, 2H, allylic protons)
-
1.6 ppm (quintet, 2H, -CH₂CH₂OH)
-
0.9 ppm (triplet, 3H, -CH₃) The presence of the trans-isomer can be identified by its distinct olefinic proton signals.
-
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton.
-
Data Analysis: The purity can be estimated by integrating the characteristic peaks of this compound and comparing them to the integrals of impurity peaks and the internal standard.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different suppliers.
Caption: Workflow for the purity assessment of this compound.
By adhering to these standardized protocols and maintaining a systematic approach to data comparison, researchers can make informed decisions when sourcing this compound, thereby enhancing the quality and integrity of their scientific work.
Navigating the Scent Trail: Exploring Alternatives to cis-4-Hexen-1-ol in Pheromone Blends
A comprehensive review of available scientific literature reveals a notable absence of cis-4-Hexen-1-ol as a primary, behaviorally active component in identified insect pheromone blends. While its isomers, such as cis-3-hexen-1-ol (B126655) and trans-2-hexen-1-ol, are recognized constituents of green leaf volatiles that can influence insect behavior, this compound itself does not appear to be a key attractant in the studied pheromonal communication systems of targeted insect species.
This guide addresses the initial inquiry into alternatives for this compound within specific pheromone blends. However, due to the lack of documented specific blends where this compound is a key component, a direct comparison of its performance against alternatives is not feasible. Instead, this document will provide a framework for evaluating potential attractants and synergists in pheromone research, which can be applied to any identified active compound.
The Challenge of Pheromone Identification
The identification and validation of pheromone components is a meticulous process involving the collection of insect-produced volatiles, chemical analysis, and rigorous behavioral assays. The absence of this compound in published pheromone blends suggests that either it does not play a significant role in the chemical communication of the insect species studied to date, or its contribution has not yet been identified or is species-specific to insects not yet extensively studied in this context.
A General Framework for Evaluating Pheromone Components and Their Alternatives
For researchers and drug development professionals engaged in the discovery and optimization of pheromone-based pest management strategies, a structured approach to evaluating potential active compounds and their analogues is crucial. The following sections outline a generalized experimental workflow and data presentation format that can be adapted for this purpose.
Experimental Protocols: A Roadmap to Validation
A robust evaluation of a potential pheromone component or its alternative involves a multi-tiered experimental approach, progressing from laboratory-based physiological assays to field trials that assess real-world efficacy.
1. Electroantennography (EAG): Gauging Antennal Response
-
Objective: To measure the electrical response of an insect's antenna to a specific volatile compound. A significant EAG response indicates that the insect can detect the chemical.
-
Methodology:
-
An antenna is carefully excised from a live, immobilized insect.
-
The base and tip of the antenna are placed between two electrodes connected to an amplifier.
-
A purified air stream is passed over the antenna.
-
A precise puff of air carrying a known concentration of the test compound (e.g., a potential alternative to a known attractant) is introduced into the airstream.
-
The resulting change in electrical potential (the EAG response) is recorded and measured.
-
Responses to a range of concentrations are typically recorded to generate a dose-response curve.
-
A known active compound (positive control) and a solvent blank (negative control) are used for comparison.
-
2. Gas Chromatography-Electroantennographic Detection (GC-EAD): Identifying Active Components in Blends
-
Objective: To pinpoint which specific compounds in a complex mixture (like a natural pheromone extract) elicit an antennal response.
-
Methodology:
-
A sample of the volatile blend is injected into a gas chromatograph (GC), which separates the individual components.
-
The effluent from the GC column is split into two paths.
-
One path leads to a standard GC detector (e.g., a flame ionization detector - FID) which records the chemical profile of the blend.
-
The other path flows over an insect antenna preparation, and the EAG response is simultaneously recorded.
-
By aligning the GC-FID chromatogram with the EAG recording, peaks in the chromatogram that correspond to an EAG response can be identified as biologically active compounds.
-
3. Behavioral Assays: From Wind Tunnels to Field Traps
-
Objective: To determine if a compound or blend elicits a behavioral response, such as upwind flight (anemotaxis) and source location.
-
Wind Tunnel Assays:
-
Insects are released at the downwind end of a wind tunnel.
-
A controlled plume of the test compound or blend is introduced from the upwind end.
-
The flight path and behavior of the insects are observed and recorded. Key metrics include the percentage of insects initiating upwind flight, the directness of their flight path, and the frequency of landing on the odor source.
-
-
Field Trapping Studies:
-
Traps baited with different lures (e.g., the standard pheromone blend, a blend with a potential alternative, and a control) are deployed in the field in a randomized block design.
-
The number of target insects captured in each trap is recorded over a set period.
-
Statistical analysis is used to compare the effectiveness of the different lures.
-
Data Presentation: Clarity in Comparison
To facilitate objective comparison, all quantitative data from these experiments should be summarized in clearly structured tables.
Table 1: Example of Electroantennogram (EAG) Response Data
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE |
| Known Attractant | 10 | 1.5 ± 0.2 |
| 1 | 0.8 ± 0.1 | |
| Alternative 1 | 10 | 1.2 ± 0.3 |
| 1 | 0.6 ± 0.1 | |
| Alternative 2 | 10 | 0.3 ± 0.05 |
| 1 | 0.1 ± 0.02 | |
| Control (Solvent) | - | 0.05 ± 0.01 |
Table 2: Example of Wind Tunnel Bioassay Data
| Lure Composition | % Upwind Flight | % Source Contact |
| Known Attractant Blend | 85% | 70% |
| Blend with Alternative 1 | 78% | 65% |
| Blend with Alternative 2 | 20% | 5% |
| Control (Solvent) | 5% | 0% |
Table 3: Example of Field Trapping Data
| Lure | Mean No. of Insects Captured/Trap/Day ± SE |
| Known Attractant Blend | 25.3 ± 3.1 |
| Blend with Alternative 1 | 22.8 ± 2.8 |
| Blend with Alternative 2 | 4.1 ± 1.2 |
| Unbaited Control | 0.5 ± 0.2 |
Visualizing the Workflow
A clear understanding of the experimental process is essential for reproducibility and interpretation of results. The following diagram illustrates a generalized workflow for the evaluation of pheromone blend alternatives.
Cross-Reactivity of cis-4-Hexen-1-ol with Insect Pheromones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of cis-4-Hexen-1-ol, a common green leaf volatile, with various insect pheromones. The information is based on available experimental data, primarily utilizing electroantennography (EAG) to measure the olfactory responses of different insect species. Due to the limited availability of direct cross-reactivity studies on this compound, this guide features comprehensive data for its structurally similar isomer, cis-3-Hexen-1-ol, as a scientifically relevant proxy.
Quantitative Data Summary
The following table summarizes the electroantennogram (EAG) responses of five different insect species to cis-3-Hexen-1-ol and a selection of other behaviorally significant compounds, including insect pheromones. The data is normalized against the response to cis-3-Hexen-1-ol for each species, allowing for a direct comparison of the relative sensitivity of their olfactory systems to these diverse volatile organic compounds.
Table 1: Normalized Electroantennogram (EAG) Responses of Various Insect Species to cis-3-Hexen-1-ol and Other Volatile Compounds. [1][2][3][4]
| Compound | Chemical Class | Drosophila melanogaster (Fruit Fly) | Heliothis virescens (Tobacco Budworm) | Helicoverpa zea (Corn Earworm) | Ostrinia nubilalis (European Corn Borer) | Microplitis croceipes (Parasitoid Wasp) |
| cis-3-Hexen-1-ol | Green Leaf Volatile | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| (Z)-11-Hexadecenal | Pheromone | 0.15 | 0.85 | 0.90 | 0.20 | 0.10 |
| Hexanoic acid | Carboxylic Acid | 0.40 | 0.30 | 0.35 | 0.50 | 0.25 |
| Benzyl acetate | Aromatic Ester | 0.25 | 0.20 | 0.25 | 0.30 | 0.15 |
| Methyl jasmonate | Plant Volatile | 0.10 | 0.15 | 0.20 | 0.10 | 0.05 |
| Indole | Nitrogen Heterocycle | 0.30 | 0.25 | 0.30 | 0.40 | 0.20 |
| 1-Heptanol | Aliphatic Alcohol | 0.60 | 0.50 | 0.55 | 0.70 | 0.40 |
| 1-Octanol | Aliphatic Alcohol | 0.70 | 0.60 | 0.65 | 0.80 | 0.50 |
| 1-Nonanol | Aliphatic Alcohol | 0.80 | 0.70 | 0.75 | 0.90 | 0.60 |
| 1-Decanol | Aliphatic Alcohol | 0.90 | 0.80 | 0.85 | 0.95 | 0.70 |
Data adapted from Park et al. (2001). Responses are mean relative EAG amplitudes normalized to the response to cis-3-Hexen-1-ol.
Experimental Protocols
The data presented in this guide is primarily derived from electrophysiological studies, specifically Electroantennography (EAG) and Single Sensillum Recording (SSR). These techniques are fundamental in assessing the response of an insect's olfactory system to volatile compounds.
Electroantennography (EAG) Protocol
EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a general overview of olfactory sensitivity.
1. Insect Preparation:
- The insect is anesthetized, typically using CO₂ or by chilling.
- An antenna is carefully excised at its base using micro-scissors.
- A small portion of the distal tip of the antenna is removed to ensure good electrical contact.
2. Electrode Placement:
- The basal end of the antenna is mounted onto the reference electrode, often using conductive gel.
- The recording electrode is brought into contact with the cut distal tip of the antenna.
3. Odor Stimulation:
- A constant stream of purified and humidified air is passed over the antennal preparation.
- A defined puff of air carrying the volatile chemical at a known concentration is injected into the constant air stream.
- The stimulus is delivered through a Pasteur pipette containing a filter paper loaded with the test compound.
4. Data Recording and Analysis:
- The electrical potential difference between the two electrodes is amplified and recorded.
- The amplitude of the negative deflection (depolarization) is measured as the EAG response.
- Responses are typically normalized to a standard compound (in this case, cis-3-Hexen-1-ol) to allow for comparison across different preparations and individuals.
Single Sensillum Recording (SSR) Protocol
SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing insights into the specific receptors involved.
1. Insect Immobilization:
- The insect is immobilized in a holder, often using wax or dental cement, with the antennae exposed and stabilized.
2. Electrode Insertion:
- A sharp recording electrode (typically a tungsten microelectrode) is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph.
- A reference electrode is placed in a non-olfactory part of the insect, such as the eye or the head capsule.
3. Odor Delivery:
- The odor delivery system is similar to that used in EAG, providing a controlled puff of the test compound over the antenna.
4. Data Acquisition and Spike Sorting:
- The extracellular action potentials (spikes) from the OSNs within the sensillum are amplified and recorded.
- Spike sorting software is used to differentiate the firing patterns of individual neurons based on spike amplitude and shape.
- The change in spike frequency in response to the odor stimulus is quantified.
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism of olfactory signal transduction in insects, from the binding of an odorant molecule to an olfactory receptor to the generation of a neuronal signal.
References
Safety Operating Guide
Proper Disposal of cis-4-Hexen-1-ol: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and broader scientific community, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of cis-4-Hexen-1-ol, a flammable liquid commonly used in fragrance and flavor industries. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While there may be slight variations between suppliers, this chemical should generally be handled as a flammable or combustible liquid.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; the original container is often a suitable choice.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[1]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Handling Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: For small spills, absorb the chemical with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Summary of Hazard and Disposal Information
The following table summarizes key hazard and disposal information from various sources. It is important to note the conflicting classifications, highlighting the need to handle the substance with caution.
| Property | Alfa Aesar SDS[2] | TCI Chemicals SDS[3] | Thermo Fisher Scientific SDS[1] | TargetMol SDS[4] |
| Hazard Classification | Flammable liquid and vapour (H226) | Does not meet the criteria for classification in any hazard class | Combustible material | No data available |
| Disposal Precaution | Dispose of contents/container in accordance with local/regional/national/international regulations (P501).[2] | Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[3] | Sweep up and shovel into suitable containers for disposal. | Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling cis-4-Hexen-1-ol
Essential Safety and Handling Guide for cis-4-Hexen-1-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be appropriate for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended as they generally provide good resistance to alcohols.[2][3][4][5] Always inspect gloves for rips or punctures before use. For incidental contact, disposable nitrile gloves are suitable.[3] For extended contact or immersion, thicker, chemical-resistant gloves should be used. Never wash or reuse disposable gloves.[3] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or chemical-resistant apron should be worn. For larger quantities or splash potential, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Respirator | Use only with adequate ventilation. If ventilation is inadequate, wear an appropriate respirator.[6] Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapor or mist.[7][8] |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
Receiving and Initial Inspection
-
Inspect Container: Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name (this compound) and appropriate hazard warnings.
-
SDS Accessibility: Confirm that the Safety Data Sheet (SDS) is readily available to all personnel who will handle the chemical.
Storage
-
Location: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][9]
-
Container: Keep the container tightly closed to prevent the release of vapors.[8][10] Opened containers must be carefully resealed and kept upright to prevent leakage.
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[1]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area. Using a chemical fume hood is highly recommended to minimize inhalation exposure.[8][11]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE (as specified in the table above) is worn correctly.
-
Avoiding Ignition Sources: This is a flammable liquid.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[6][9][11]
-
Preventing Contact: Avoid contact with skin, eyes, and clothing.[8][11] Do not breathe mist or vapors.[7][11]
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Spill and Emergency Procedures
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Remove all ignition sources.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[7]
-
Disposal
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Collect waste in a suitable, labeled, and tightly sealed container. Do not mix with incompatible wastes.
-
Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6][10] This should be done through an approved waste disposal plant.[10] Do not dispose of it into the environment.[6]
Workflow for Handling and Disposal of this compound
The following diagram illustrates the key decision points and steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. What are the effects of alcohol disinfectants on PPE glove performance | Ansell USA [ansell.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. aibonsafety.com [aibonsafety.com]
- 6. airgas.com [airgas.com]
- 7. indenta.com [indenta.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





